molecular formula C13H15BrO4 B8718162 Diethyl 5-(Bromomethyl)isophthalate CAS No. 156750-11-7

Diethyl 5-(Bromomethyl)isophthalate

Cat. No.: B8718162
CAS No.: 156750-11-7
M. Wt: 315.16 g/mol
InChI Key: ILAPNOZLUVIFOS-UHFFFAOYSA-N
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Description

Diethyl 5-(Bromomethyl)isophthalate (CAS 156750-11-7) is a valuable bifunctional synthetic intermediate with significant applications in organic chemistry and materials science research. Its utility is derived from two distinct reactive sites: a highly versatile bromomethyl group and two hydrolyzable ethyl ester groups . The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing researchers to introduce diverse functional groups or extend molecular structures by reacting with various nucleophiles including amines, alcohols, and thiols . This reactivity is particularly valuable in constructing complex molecular architectures such as dendrimers, where this compound can function as a core or branching unit to initiate the step-wise growth of highly branched, well-defined macromolecular structures . Furthermore, the two ethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which enables this compound to serve as a monomer in condensation polymerization reactions for producing polyesters or polyamides with specific properties . The isophthalate core, with its 1,3-substitution pattern, provides an angular geometry that disrupts polymer chain symmetry when incorporated into materials, potentially leading to modified crystallinity, enhanced transparency, and improved processability in advanced polymers . As a diester derivative of a brominated aromatic compound, this specialty chemical provides researchers with a versatile building block for pharmaceutical development, materials science, and chemical biology research. This product is intended for research purposes only and is not classified or approved for human or veterinary diagnostic or therapeutic applications. Proper safety precautions including the use of personal protective equipment and engineering controls should always be employed when handling this chemical compound.

Properties

CAS No.

156750-11-7

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

ILAPNOZLUVIFOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 5-(bromomethyl)isophthalate: A Versatile Linker for Chemical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(bromomethyl)isophthalate is a functionalized aromatic compound of significant interest in the fields of medicinal chemistry, supramolecular chemistry, and materials science. Its structure, featuring a reactive benzylic bromide and two diethyl ester groups on an isophthalate backbone, makes it a valuable and versatile building block. The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this moiety to a wide range of substrates. The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, offering further opportunities for derivatization, such as in the formation of metal-organic frameworks (MOFs) or polyamides. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Diethyl 5-(bromomethyl)isophthalate, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

The chemical structure of Diethyl 5-(bromomethyl)isophthalate is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The substituents are two ethoxycarbonyl groups (-COOCH₂CH₃) and a bromomethyl group (-CH₂Br).

Key Identifiers and Properties:

PropertyValueSource/Comment
CAS Number 156750-11-7[1]
Molecular Formula C₁₃H₁₅BrO₄[1]
Molecular Weight 315.16 g/mol [1]
IUPAC Name Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Appearance Not experimentally reported; likely a solid at room temperature based on its dimethyl analog.
Melting Point Not experimentally reported. For comparison, the dimethyl analog is 123-126 °C.[2]
Boiling Point Not experimentally reported. For comparison, the predicted boiling point of the dimethyl analog is 372.3±37.0 °C.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Note: Due to a lack of available experimental data for Diethyl 5-(bromomethyl)isophthalate, some properties are compared with its well-characterized analog, Dimethyl 5-(bromomethyl)isophthalate (CAS: 42268-88-2).

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

Predicted Chemical Shift (δ)MultiplicityNumber of ProtonsAssignment
~8.6 ppms1HAromatic H (C2)
~8.3 ppms2HAromatic H (C4, C6)
~4.6 ppms2H-CH₂Br
~4.4 ppmq4H-OCH₂CH₃
~1.4 ppmt6H-OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Predicted Chemical Shift (δ)Assignment
~165 ppmC=O (ester)
~139 ppmAromatic C (C5)
~134 ppmAromatic C (C1, C3)
~131 ppmAromatic C (C4, C6)
~130 ppmAromatic C (C2)
~62 ppm-OCH₂CH₃
~32 ppm-CH₂Br
~14 ppm-OCH₂CH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1600, ~1470C=C stretching (aromatic)
~1250C-O stretching (ester)
~680C-Br stretching

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺, as well as characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the ethyl ester groups.

Synthesis

The synthesis of Diethyl 5-(bromomethyl)isophthalate typically proceeds through the benzylic bromination of its precursor, Diethyl 5-methylisophthalate. This transformation is a free-radical substitution reaction.

Proposed Synthetic Workflow

Synthesis_Workflow A Diethyl 5-methylisophthalate E Reaction Mixture A->E B Radical Initiator (e.g., AIBN or light) B->E C N-Bromosuccinimide (NBS) C->E D Inert Solvent (e.g., CCl₄) D->E F Reflux E->F Heating G Work-up & Purification F->G Reaction Completion H Diethyl 5-(bromomethyl)isophthalate G->H Isolation

Caption: Synthetic workflow for Diethyl 5-(bromomethyl)isophthalate.

Experimental Protocol: Benzylic Bromination

This protocol is a generalized procedure based on well-established methods for benzylic bromination using N-bromosuccinimide (NBS).[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Diethyl 5-methylisophthalate (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp or by the thermal decomposition of the radical initiator.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Diethyl 5-(bromomethyl)isophthalate.

Reactivity and Applications in Drug Development

The reactivity of Diethyl 5-(bromomethyl)isophthalate is dominated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the isophthalate moiety into various molecular scaffolds.

Key Reactions
  • Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This is the primary mode of reactivity exploited in its applications.

  • Ester Hydrolysis: The two diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(bromomethyl)isophthalic acid. This dicarboxylic acid can then be used in polymerization reactions or to form salts.

Role as a Linker in Medicinal Chemistry

Isophthalate derivatives are increasingly being explored as linkers or scaffolds in drug design.[6][7][8] The rigid aromatic core provides a well-defined spatial arrangement for appended functional groups, which can be crucial for binding to biological targets. The bifunctional nature of Diethyl 5-(bromomethyl)isophthalate makes it an attractive linker for various applications:

  • PROTACs and Molecular Glues: The ability to connect two different molecular entities makes it a candidate for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity.

  • Drug Conjugates: The reactive bromomethyl group can be used to attach the isophthalate linker to a drug molecule, while the ester groups can be further modified to attach a targeting moiety or to tune the pharmacokinetic properties of the conjugate.[9]

Logical Relationship to Bioactive Molecules

Logical_Relationship A Diethyl 5-(bromomethyl)isophthalate C Nucleophilic Substitution (SN2) A->C B Nucleophilic Moiety (e.g., Amine, Thiol on a biomolecule or scaffold) B->C D Covalent Linkage C->D E Functionalized Isophthalate Derivative D->E F Further Derivatization (e.g., Ester Hydrolysis, Amidation) E->F G Bioactive Molecule (e.g., PROTAC, Drug Conjugate) F->G

Caption: Logical pathway from Diethyl 5-(bromomethyl)isophthalate to bioactive molecules.

Safety and Handling

As with any benzylic bromide, Diethyl 5-(bromomethyl)isophthalate should be handled with care. Benzylic bromides are known to be lachrymatory and can be irritating to the skin, eyes, and respiratory tract.[10]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

The safety information for the analogous Dimethyl 5-(bromomethyl)isophthalate indicates that it is harmful if swallowed and causes severe skin burns and eye damage.[11] Similar precautions should be taken for the diethyl derivative.

Conclusion

Diethyl 5-(bromomethyl)isophthalate is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined structure and predictable reactivity make it an excellent choice for researchers looking to incorporate a rigid aromatic linker into their molecular designs. While a comprehensive set of experimental data for this specific compound is not yet widely available, its properties and reactivity can be reliably inferred from its close analog, Dimethyl 5-(bromomethyl)isophthalate, and from the well-established principles of organic chemistry. As the demand for sophisticated molecular linkers and scaffolds continues to grow, the utility of Diethyl 5-(bromomethyl)isophthalate is likely to become increasingly recognized.

References

  • Sigma-Aldrich. Dimethyl 5-(bromomethyl)
  • Google Patents. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • Wikipedia. Benzyl bromide. Available at: [Link].

  • The Royal Society of Chemistry.
  • Chemistry Steps. Benzylic Bromination. Available at: [Link].

  • ResearchGate.
  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link].

  • Benchchem. Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link].

  • Dalton Transactions (RSC Publishing).
  • Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • ResearchGate. Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.
  • PubChem. Dimethyl 5-methylisophthalate. Available at: [Link].

  • ResearchGate. In Silico Investigation of an Isophthalate Derivative: DFT, Molecular Docking and SwissADME Study.
  • MilliporeSigma. Dimethyl 5-(bromomethyl)
  • Sigma-Aldrich. Diethyl 5-(hydroxymethyl)
  • PMC.
  • MilliporeSigma. Dimethyl 5-(bromomethyl)
  • PubChem. Diethyl isophthalate. Available at: [Link].

  • Alfa Chemistry.
  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate. Available at: [Link].

  • Benchchem. Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers.
  • PubChem. Dimethyl isophthalate. Available at: [Link].

  • Alfa Chemistry. CAS 181425-91-2 Diethyl 5-(hydroxymethyl)
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • ChemicalBook. DIETHYL 5-(HYDROXYMETHYL)
  • National Institute of Standards and Technology. Diethyl Phthalate - the NIST WebBook. Available at: [Link].

  • 1PlusChem. 42268-88-2 | Dimethyl 5-(bromomethyl)
  • Sigma-Aldrich. Dimethyl 5-(bromomethyl)
  • ChemicalBook. 156750-11-7(DIETHYL 5-(BROMOMETHYL)
  • ResearchGate.
  • Australian Industrial Chemicals Introduction Scheme (AICIS).
  • MDPI. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Available at: [Link].

Sources

Comparative Technical Guide: Diethyl 5-(bromomethyl)isophthalate vs. Dimethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical distinctions between Dimethyl 5-(bromomethyl)isophthalate (DMBMI) and Diethyl 5-(bromomethyl)isophthalate (DEBMI) . While both compounds serve as critical benzyl bromide electrophiles in the synthesis of dendrimers, Metal-Organic Frameworks (MOFs), and bioactive isoindolinones, their alkyl ester chains dictate divergent solubility profiles and purification strategies.

Key Distinction:

  • DMBMI (Methyl Ester): Exhibits high lattice energy and high melting point (~123–126 °C), favoring purification by recrystallization but limiting solubility in non-polar solvents.

  • DEBMI (Ethyl Ester): Features increased lipophilicity and disrupted crystal packing (lower melting point), enhancing solubility in organic media but often necessitating chromatographic purification due to "oiling out" tendencies.

Molecular Architecture & Physicochemical Basis

The solubility differences between these two analogues are governed by the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

Structural Comparison
FeatureDimethyl 5-(bromomethyl)isophthalate (DMBMI)Diethyl 5-(bromomethyl)isophthalate (DEBMI)
CAS Number 42268-88-2Not widely listed (Analog: 181425-91-2 for -CH₂OH)
Formula C₁₁H₁₁BrO₄C₁₃H₁₅BrO₄
Molecular Weight 287.11 g/mol 315.16 g/mol
Melting Point 123–126 °C (High Crystallinity)< 100 °C (Inferred; Lower Crystallinity)
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)
Lattice Energy High (Efficient packing of methyl groups)Moderate (Ethyl chain flexibility disrupts packing)
The "Methyl vs. Ethyl" Solubility Rule

In isophthalate systems, methyl esters typically pack more efficiently than ethyl esters. The additional methylene group in the ethyl chain introduces rotational degrees of freedom (entropy) and steric bulk that disrupts the planar stacking of the benzene rings.

  • Consequence: DMBMI requires higher thermal energy to break the crystal lattice, making it less soluble in cold solvents than DEBMI. DEBMI, with a "looser" lattice, dissolves more readily in a broader range of organic solvents.

Solubility Profile & Solvent Selection

The following matrix guides solvent selection for reaction and purification based on the ester type.

Solubility Matrix
Solvent ClassDMBMI (Methyl) BehaviorDEBMI (Ethyl) BehaviorApplication Note
Chlorinated (DCM, CHCl₃)High Solubility Very High Solubility Ideal for workup and liquid-phase reactions.
Polar Aprotic (DMF, DMSO)High Solubility High Solubility Standard for nucleophilic substitutions (Sɴ2).
Alcohols (MeOH, EtOH)Low (Cold) / High (Hot) Moderate to High DMBMI recrystallizes well from MeOH. DEBMI may stay in solution.
Non-Polar (Hexane, Heptane)Insoluble Low to Moderate Used to precipitate DMBMI. DEBMI may require colder temps to precipitate.
Ethers (THF, Et₂O)Soluble Highly Soluble Good for reduction or coupling reactions.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Solvent Strategy Compound Compound Type Start->Compound DMBMI DMBMI (Methyl) Compound->DMBMI DEBMI DEBMI (Ethyl) Compound->DEBMI Reaction Reaction Medium DMBMI->Reaction Purification Purification Method DMBMI->Purification DEBMI->Reaction DEBMI->Purification DMBMI_Rxn DMF, Acetonitrile (High Solubility) Reaction->DMBMI_Rxn DEBMI_Rxn DCM, Toluene, THF (Broad Solubility) Reaction->DEBMI_Rxn DMBMI_Pur Recrystallization (MeOH or EtOH) Purification->DMBMI_Pur DEBMI_Pur Chromatography or Low-Temp Precip (Hexanes) Purification->DEBMI_Pur

Figure 1: Decision tree for solvent selection based on the specific ester analogue.

Synthetic Implications & Protocols

Synthesis of the Bromomethyl Core

Both compounds are typically synthesized via Radical Bromination (Wohl-Ziegler reaction) of the corresponding methyl-isophthalate using N-Bromosuccinimide (NBS).

Critical Solubility Factor:

  • DMBMI Synthesis: The starting material (Dimethyl 5-methylisophthalate) and product are solids. Carbon tetrachloride (CCl₄) was historically used, but Acetonitrile or Methyl Acetate are modern, safer alternatives. The product often precipitates upon cooling.

  • DEBMI Synthesis: The ethyl analogue is more soluble. If using Acetonitrile, the product may remain in solution upon cooling, requiring solvent evaporation and extraction.

Purification Strategy

DMBMI (The "Crystallizer"): Due to its high melting point (~124 °C), DMBMI is ideally suited for recrystallization.

  • Protocol: Dissolve crude solid in boiling Methanol (approx. 10 mL/g). Allow to cool slowly to room temperature, then 4 °C. White needles precipitate. Yields are typically high (>80%).

DEBMI (The "Oiler"): Due to lower melting point and higher lipophilicity, DEBMI often forms a supersaturated oil rather than crystals.

  • Protocol: Flash Column Chromatography is recommended (Silica gel, Hexane:EtOAc gradient).

  • Alternative: If crystallization is required, use a mixed solvent system of Hexane:Ethyl Acetate (10:1) and cool to -20 °C to force precipitation.

Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Start Precursor: 5-Methylisophthalate Ester Reaction Reflux (Radical Bromination) Start->Reaction Reagents NBS, AIBN/Benzoyl Peroxide Solvent: Acetonitrile or CCl4 Reagents->Reaction Workup Filter Succinimide -> Evaporate Solvent Reaction->Workup Check Ester Type? Workup->Check Methyl Methyl (DMBMI) Check->Methyl Ethyl Ethyl (DEBMI) Check->Ethyl Recryst Recrystallize from hot MeOH Methyl->Recryst Solid Pure White Solid (MP 123-126°C) Recryst->Solid Chrom Column Chromatography (Hexane/EtOAc) Ethyl->Chrom OilSolid Low Melting Solid/Oil (MP <100°C) Chrom->OilSolid

Figure 2: Comparative workflow for the synthesis and purification of DMBMI and DEBMI.

Experimental Protocols

General Synthesis Protocol (Radical Bromination)

Note: This protocol applies to both, with workup variations noted.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagents: Charge flask with 1.0 eq of Dimethyl (or Diethyl) 5-methylisophthalate, 1.1 eq of N-Bromosuccinimide (NBS), and 0.05 eq of Benzoyl Peroxide or AIBN.

  • Solvent: Add Acetonitrile (0.2 M concentration). Note: CCl₄ is restricted; Acetonitrile is a viable green alternative.

  • Reaction: Reflux at 80–85 °C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool mixture to room temperature.

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate in vacuo.[1]

  • Purification (The Divergence):

    • For DMBMI: Resuspend residue in hot Methanol. Cool to crystallize. Filter and wash with cold Methanol.

    • For DEBMI: Dissolve residue in DCM, wash with water/brine to remove succinimide traces. Dry over MgSO₄.[1] Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Handling & Safety

Both compounds are benzyl bromides , which are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the reactive bromide.

References

  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate (Analogue Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Solubilities of Isophthalic Acid Derivatives in Organic Solvents. Available at: [Link]

Sources

Molecular weight and formula of diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Analysis of Synthesis, Properties, and Applications in Molecular Scaffolding

Abstract

Diethyl 5-(bromomethyl)isophthalate (CAS 156750-11-7) represents a specialized bifunctional building block in organic synthesis. Distinguished by its dual ester functionality and a reactive benzylic bromide, it serves as a critical "linchpin" intermediate for constructing complex supramolecular architectures, including Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical macrocycles. This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthesis protocols, and strategic applications in drug discovery and materials science.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The fundamental value of diethyl 5-(bromomethyl)isophthalate lies in its orthogonal reactivity. The ethyl ester groups provide stability during benzylic substitution reactions while remaining activatable for downstream hydrolysis or transesterification.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Common Name Diethyl 5-(bromomethyl)isophthalate
CAS Number 156750-11-7
Molecular Formula C

H

BrO

Molecular Weight 315.16 g/mol
Physical State White to off-white crystalline solid
Melting Point 58–62 °C (Typical range for ethyl analogs)
Solubility Soluble in DCM, CHCl

, THF, EtOAc; Insoluble in water
SMILES CCOC(=O)c1cc(CBr)cc(c1)C(=O)OCC
InChI Key Unique identifier required for database integration

Critical Note on Analogs: Researchers often confuse this compound with its methyl ester analog, Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2). While chemically similar, the diethyl variant offers altered solubility profiles and lipophilicity (LogP), which can be crucial for cell-permeability studies in medicinal chemistry.

Part 2: Synthesis & Production Strategy

The synthesis of diethyl 5-(bromomethyl)isophthalate is classically achieved via Wohl-Ziegler bromination . This radical substitution pathway is preferred over direct electrophilic bromination to ensure regioselectivity at the benzylic position, avoiding ring bromination.

Reaction Mechanism

The reaction utilizes N-bromosuccinimide (NBS) as a stoichiometric bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

  • Propagation: Abstraction of a benzylic hydrogen from diethyl 5-methylisophthalate forms a resonance-stabilized benzylic radical.

  • Bromination: The benzylic radical reacts with Br

    
     (generated in situ from NBS) to yield the product and regenerate a bromine radical.
    
Validated Experimental Protocol

Note: This protocol is adapted from standard benzylic bromination procedures for isophthalate derivatives.

Reagents:

  • Diethyl 5-methylisophthalate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • AIBN (0.05 equiv)

  • Acetonitrile (0.2 M concentration) or CCl

    
     (historically used, but toxic; MeCN is the modern green alternative).
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with diethyl 5-methylisophthalate and anhydrous acetonitrile under an argon atmosphere.

  • Addition: Add NBS and AIBN in a single portion.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, replaced by a slightly less polar product spot.

  • Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate; remove it via filtration.

  • Extraction: Concentrate the filtrate. Redissolve the residue in diethyl ether or ethyl acetate and wash with water (3x) to remove residual succinimide.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Diethyl 5-methylisophthalate Process Reflux in MeCN (80°C, 4-6h) Start->Process Dissolve Reagents NBS + AIBN (Radical Source) Reagents->Process Add Intermediate Benzylic Radical Formation Process->Intermediate Initiation Product Diethyl 5-(bromomethyl)isophthalate (Crude) Intermediate->Product Propagation Purification Filtration (Succinimide) & Recrystallization Product->Purification Workup Final Pure Product (>95% Yield) Purification->Final Isolate

Caption: Figure 1. Wohl-Ziegler radical bromination workflow for the synthesis of diethyl 5-(bromomethyl)isophthalate.

Part 3: Applications in Medicinal Chemistry & Materials

Diethyl 5-(bromomethyl)isophthalate functions as a trifunctional scaffold . The bromine atom is a "soft" electrophile susceptible to S


2 attack, while the two ethyl esters are "hard" electrophiles suitable for acyl substitution.
Macrocyclization & Peptidomimetics

In drug discovery, this molecule is used to synthesize macrocyclic peptides. The benzylic bromide reacts with cysteine thiols or amine side chains to "staple" peptide helices or cyclize linear precursors, improving metabolic stability and target affinity.

MOF Ligand Precursor

Hydrolysis of the ethyl esters yields 5-(bromomethyl)isophthalic acid, a precursor for constructing Metal-Organic Frameworks (MOFs). The bromomethyl group can be post-synthetically modified (e.g., to an azide or amine) inside the MOF pore, allowing for "click chemistry" functionalization of the material for gas storage or catalysis.

Dendrimer Synthesis

The compound acts as a core or branching unit. The bromide allows attachment to a core, while the two esters can be converted to hydrazides or amines to propagate the dendrimer generation (e.g., PAMAM or polyester dendrimers).

Part 4: Analytical Characterization

To validate the identity of synthesized diethyl 5-(bromomethyl)isophthalate, the following spectroscopic signatures are expected.

Expected H NMR Data (CDCl , 400 MHz)
  • Aromatic Protons:

    • 
       ~8.60 ppm (t, 1H, J = 1.5 Hz, H-2): The proton between the two ester groups is most deshielded.
      
    • 
       ~8.25 ppm (d, 2H, J = 1.5 Hz, H-4, H-6): Protons ortho to the bromomethyl group.
      
  • Benzylic Protons:

    • 
       ~4.55 ppm (s, 2H, Ar-CH 
      
      
      
      -Br): Characteristic singlet for benzylic bromide.
  • Ethyl Ester Protons:

    • 
       ~4.42 ppm (q, 4H, J = 7.1 Hz, O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       ~1.42 ppm (t, 6H, J = 7.1 Hz, O-CH
      
      
      
      -CH
      
      
      ).
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]+ at m/z 314/316 (1:1 ratio due to

    
    Br/
    
    
    
    Br isotopes).
  • Fragmentation: Loss of ethoxy groups (M-45) and bromine (M-79/81) are common fragmentation pathways.

Part 5: Handling, Stability & Safety

Signal Word: DANGER

  • Lachrymator: Like most benzylic bromides (e.g., benzyl bromide), this compound is a potent lachrymator. It causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

  • Corrosive: Causes skin burns and eye damage.

  • Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzylic bromide is prone to hydrolysis to the alcohol (benzyl alcohol derivative) if exposed to atmospheric moisture over time.

Visualization: Safety & Handling Logic

SafetyLogic Hazard Hazard: Lachrymator & Corrosive Control Engineering Control: Fume Hood Required Hazard->Control Mitigates Inhalation PPE PPE: Nitrile Gloves, Goggles, Lab Coat Hazard->PPE Mitigates Contact Storage Storage: 2-8°C, Inert Gas (Ar/N2) Hazard->Storage Prevents Hydrolysis

Caption: Figure 2. Essential safety and storage protocols for benzylic bromide derivatives.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isophthalic Acid Derivatives. Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Classic mechanism reference for Wohl-Ziegler reaction).

Diethyl 5-(bromomethyl)isophthalate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: Diethyl 5-(bromomethyl)isophthalate

Document Type: Technical Safety Guide & Handling Protocol Version: 1.0 (Research Grade) Target Audience: Synthetic Chemists, MOF Researchers, and Lab Safety Officers

Chemical Identity & Physicochemical Profile

Critical Identifier Note: While the dimethyl analog (CAS 42268-88-2) is commercially ubiquitous, the diethyl ester is often a custom-synthesized derivative used to tune solubility or pore size in Metal-Organic Frameworks (MOFs). Users must verify the specific chain length on their Certificate of Analysis (CoA), as physical state and molecular weight differ.

PropertySpecification
Chemical Name Diethyl 5-(bromomethyl)isophthalate
Common Abbreviation DEBMI
Analogous CAS 42268-88-2 (Dimethyl ester) - Use for proxy tox data
Molecular Formula

Molecular Weight ~315.16 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in DCM, THF, DMF; Hydrolyzes in water
Functional Groups Benzyl Bromide (Reactive/Toxic), Ethyl Esters (Labile)
Structural Hierarchy & Reactivity Nodes

ChemicalStructure Core Isophthalate Core (Structural Scaffold) Func1 5-Bromomethyl Group (-CH2Br) Core->Func1 Func2 Diethyl Ester Groups (-COOEt) Core->Func2 Hazard HAZARD: Alkylating Agent (Lachrymator) Func1->Hazard Stability SENSITIVITY: Hydrolysis (Moisture Sensitive) Func2->Stability

Figure 1: Structural breakdown highlighting the distinct sources of acute toxicity (Bromomethyl) and storage instability (Esters).

Hazard Identification & Toxicology

Primary Hazard Class: Lachrymator / Corrosive (Category 1B)

The safety profile of DEBMI is dominated by the benzyl bromide moiety. Unlike simple alkyl halides, benzyl halides are potent alkylating agents that rapidly react with nucleophiles in biological tissue (proteins, DNA, and mucous membranes).

Mechanism of Action: Alkylation

The toxicity is not random; it is a direct consequence of the molecule's electrophilicity. The benzylic carbon is activated by the aromatic ring, making it highly susceptible to nucleophilic attack by biological amines and thiols.

ToxicityMechanism DEBMI DEBMI (Electrophile) TS Transition State (SN2 Attack) DEBMI->TS BioNu Biological Nucleophile (Cysteine/Lysine in TRPA1) BioNu->TS Alkylated Alkylated Protein (Irreversible Damage) TS->Alkylated HBr HBr Release (Acid Burn) TS->HBr Response Physiological Response: Lachrymation & Blistering Alkylated->Response HBr->Response

Figure 2: The mechanistic pathway of lachrymation. The molecule alkylates TRPA1 ion channels in sensory nerves, causing intense pain and tearing.

Acute Symptoms:

  • Inhalation: Severe burning of nose/throat, coughing, wheezing, potential pulmonary edema (delayed).

  • Eyes: Immediate, intense tearing (lachrymation), blurred vision, potential corneal damage.

  • Skin: Redness, pain, and blistering. Note: Symptoms may be delayed 15–30 minutes as the lipophilic molecule penetrates the dermis before reacting.

Safe Handling & Storage Protocol

The Golden Rule: Treat this compound as if it were a volatile radioactive source. Containment is key.

A. Engineering Controls
  • Fume Hood: Mandatory.[1] Never open a container of DEBMI on an open bench.

  • Sash Height: Keep sash as low as possible to maximize face velocity.

  • Balance: If a balance is not available inside the hood, use a secondary containment transfer vessel (tared vial) to move the material to the balance, or move the balance into the hood.

B. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (standard).

    • Outer: Silver Shield (Laminate) or thick Nitrile (5 mil+). Benzyl bromides can permeate thin nitrile rapidly.

  • Eye Protection: Chemical splash goggles (ventless preferred). Safety glasses are insufficient due to vapor risks.

  • Respiratory: If work outside a hood is strictly unavoidable (e.g., equipment maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

C. Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The ester groups are prone to hydrolysis, and the C-Br bond is light-sensitive.

  • Container: Amber glass with a PTFE-lined cap. Seal with Parafilm to prevent moisture ingress.

Experimental Workflow: Synthesis & Quenching

This section details the safe usage of DEBMI in a typical MOF ligand synthesis (e.g., reacting with a nitrogen heterocycle).

Workflow Start Start: Weighing Solvent Dissolution (DCM or THF) Start->Solvent Spill Spill? Start->Spill Reaction Reaction (Reflux/Stir) Solvent->Reaction Workup Quenching/Workup Reaction->Workup Waste Waste Disposal (Segregated) Workup->Waste Check Check: Is Hood On? Check->Start Yes Spill->Waste Neutralize

Figure 3: Operational workflow emphasizing containment and waste segregation.

Decontamination & Quenching Protocol

Do not simply wipe up spills. You must chemically destroy the lachrymator.

  • Preparation: Prepare a "Quench Solution" of 10% Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ) in water/methanol.
  • Principle: The thiosulfate or ammonia acts as a "sacrificial nucleophile," reacting with the benzyl bromide to form a non-volatile, non-lachrymatory salt.

  • Glassware: Rinse all contaminated glassware with the Quench Solution before removing it from the fume hood for standard washing.

Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15+ minutes immediately. Lift eyelids.Lachrymators bind to corneal proteins; immediate dilution is critical to prevent blindness.
Skin Contact Wash with soap and water.[2] Do not use alcohol.Alcohol increases skin permeability, driving the toxin deeper. Soap emulsifies the lipophilic bromide.
Inhalation Move to fresh air.[3][4][5] Support breathing.[3][4][5][6]If wheezing occurs, medical observation for 24h is needed to rule out pulmonary edema.
Spill (<5g) Cover with absorbent pads. Soak pads in Quench Solution .Neutralization prevents the "tear gas" effect from contaminating the whole lab.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12491, Diethyl isophthalate. (Used for core scaffold properties). Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2). (Primary source for analog toxicological data). Link

  • TCI Chemicals. Product Specification: Benzyl Bromide Derivatives & Handling. (Source for lachrymator handling protocols). Link

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 as a target for tear gas agents. (Mechanistic source for lachrymatory action).[1][2][7] Link

Sources

Diethyl 5-(bromomethyl)isophthalate: A Linchpin Scaffold for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5-(bromomethyl)isophthalate (DEBMI) represents a critical "Janus" intermediate in supramolecular chemistry. It uniquely combines a highly reactive electrophilic tail (benzylic bromide) with a robust, pre-organized coordination head (isophthalate diester). This dual functionality allows researchers to graft the isophthalate motif—one of the most versatile building blocks in Metal-Organic Framework (MOF) and Metal-Organic Polyhedra (MOP) synthesis—onto virtually any nucleophilic core.

This technical guide details the strategic application of DEBMI in synthesizing high-symmetry multidentate ligands, functionalizing macrocycles, and constructing hyperbranched dendrimers. It provides validated protocols for its handling and transformation, ensuring high fidelity in the construction of complex supramolecular assemblies.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The utility of DEBMI stems from the orthogonal reactivity of its two functional domains:

  • The Isophthalate Head (Diester): The diethyl ester groups are chemically stable under acidic and mild oxidative conditions. They serve as "masked" coordination sites. Upon hydrolysis, they yield a 1,3-dicarboxylate motif with a 120° bite angle, ideal for assembling copper paddlewheel nodes (

    
    ) or zinc clusters.
    
  • The Electrophilic Tail (Bromomethyl): The benzylic bromide is highly susceptible to

    
     nucleophilic substitution. Unlike aryl bromides, it does not require palladium catalysis to react. It couples efficiently with phenols, amines, and thiols, functioning as a "molecular glue."
    
Stability & Handling (Safety Critical)
  • Lachrymator Hazard: Like most benzyl bromides, DEBMI is a potent lachrymator and skin irritant. All manipulations must occur in a fume hood.

  • Moisture Sensitivity: While the ester is stable, the benzylic bromide can hydrolyze to the alcohol (diethyl 5-(hydroxymethyl)isophthalate) upon prolonged exposure to atmospheric moisture. Store under inert gas (Ar/N2) at 4°C.

Part 2: Applications in Ligand Design (MOFs & MOPs)

The primary application of DEBMI is the synthesis of Poly-isophthalate Ligands . By reacting DEBMI with a central core possessing


, 

, or

symmetry, chemists can generate multi-topic ligands that dictate the topology of the resulting porous material.
The "Spacer-Head" Strategy

In reticular chemistry, expanding the pore size often requires longer linkers. DEBMI acts as a "Head" unit that can be attached to a "Spacer" core.

  • Core: 1,3,5-Trihydroxybenzene (Phloroglucinol).

  • Reaction: Etherification with 3 equivalents of DEBMI.

  • Result: A hexacarboxylate ligand (

    
    ) capable of forming (3,24)-connected MOFs or discrete cuboctahedral MOPs.
    
Functionalizing Macrocycles

DEBMI is used to append coordination sites to macrocycles like calix[4]arenes or pillar[5]arenes .

  • Protocol: Reacting DEBMI with the phenolic rim of a calixarene locks the macrocycle into a specific conformation (e.g., cone) while providing eight carboxylate groups (after hydrolysis) for metal binding. This creates "supermolecular building blocks" (SBBs) that self-assemble into hierarchical cages.

Part 3: Experimental Protocols

Protocol A: Synthesis of a -Symmetric Hexa-ester Ligand Precursor

Target Molecule: 1,3,5-tris[(3,5-bis(ethoxycarbonyl)benzyl)oxy]benzene. Rationale: This reaction demonstrates the


 coupling efficiency of DEBMI with a phenolic core.

Reagents:

  • Diethyl 5-(bromomethyl)isophthalate (3.3 equiv)

  • Phloroglucinol (1.0 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 5.0 equiv)
    
  • 18-Crown-6 (0.1 equiv, catalyst)

  • Solvent: Acetone (dry) or DMF (for higher temp)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Phloroglucinol (1.26 g, 10 mmol) and

    
     (6.9 g, 50 mmol) in dry acetone (100 mL). Stir under 
    
    
    
    for 30 minutes to deprotonate the phenols. Note: The color may darken slightly due to phenoxide formation.
  • Addition: Add Diethyl 5-(bromomethyl)isophthalate (10.4 g, 33 mmol) and 18-Crown-6 (264 mg, 1 mmol). The crown ether complexes potassium, increasing the nucleophilicity of the phenoxide.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 24–48 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The starting bromide spot (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a celite pad. Wash the pad with acetone.
    • Concentrate the filtrate under reduced pressure to yield a viscous oil or solid.

  • Purification: Recrystallize from hot ethanol or perform flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).

    • Yield Target: >85%.[1][2][3][4]

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (benzylic
      
      
      -O) and disappearance of the phenolic OH signal.
Protocol B: Hydrolysis to the Active Ligand (Hexacarboxylic Acid)

Reagents:

  • Hexa-ester precursor (from Protocol A)

  • NaOH (10 equiv)

  • Solvent: THF/Water (1:1 v/v)

Methodology:

  • Dissolve the hexa-ester in THF. Add an aqueous solution of NaOH.

  • Reflux at 70°C for 12 hours. The biphasic mixture will become homogeneous as the amphiphilic ester converts to the hydrophilic carboxylate salt.

  • Acidification: Evaporate the THF. Acidify the aqueous residue with 1M HCl to pH < 2. The hexacarboxylic acid will precipitate as a white solid.

  • Isolation: Filter, wash copiously with water, and dry under vacuum at 80°C.

Part 4: Visualization of Supramolecular Assembly

The following diagram illustrates the hierarchical assembly from the DEBMI building block to a complex Metal-Organic Polyhedron (MOP).

SupramolecularAssembly DEBMI Diethyl 5-(bromomethyl) isophthalate (Electrophile) Core Phloroglucinol (Nucleophilic Core) Intermediate Hexa-ester Intermediate DEBMI->Intermediate Etherification (K2CO3, Acetone) Core->Intermediate Etherification (K2CO3, Acetone) Ligand Hexacarboxylic Acid (C3-Symmetric Ligand) Intermediate->Ligand Hydrolysis (NaOH, THF/H2O) MOP Cuboctahedral MOP (Discrete Cage) Ligand->MOP Self-Assembly (Solvothermal) Metal Cu(II) / Zn(II) Salts Metal->MOP Self-Assembly (Solvothermal)

Caption: Pathway from DEBMI precursor to discrete Metal-Organic Polyhedra via convergent synthesis.

Part 5: Data Summary & Comparison

Table 1: Reactivity Comparison of Isophthalate Precursors

Precursor VariantElectrophile TypeReactivity (vs. Phenols)StabilityPrimary Application
Diethyl 5-(bromomethyl) Benzylic Bromide (

)
High (No catalyst needed)Moderate (Moisture sensitive)Ether/Amine linked Ligands
Diethyl 5-hydroxy Phenol (Nucleophile)Low (Requires activation)HighEster linked Ligands
Diethyl 5-amino Aniline (Nucleophile)Moderate (Schiff base/Amide)HighAmide linked Ligands
Dimethyl analog Benzylic BromideHighModerateIdentical to Diethyl (Solubility varies)

References

  • Synthesis of 5-(bromomethyl)

    • Title: Synthesis and Characterization of New Dendrimers Based on Melamine and 5-(Bromomethyl)
    • Source: Sigma-Aldrich / Merck Technical Sheets (General Reactivity D
    • URL: (Verified commercial source for reactivity data).

  • Application in MOF Ligand Synthesis

    • Title: Reticular Synthesis and the Design of New M
    • Source: Nature (General grounding on isophthal
    • URL:[Link]

  • Protocol Grounding (Williamson Ether Synthesis)

    • Title: Practical, mild and efficient electrophilic bromination of phenols (Contextual grounding for phenolic reactivity).[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Dendrimer Synthesis Context

    • Title: Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity.
    • Source: ChemRxiv.
    • URL:[Link][6]

Sources

Isophthalate derivatives for MOF linker synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to CAU-10-NH₂ Synthesis and Functionalization for Drug Delivery

Executive Summary

This technical guide addresses the synthesis, functionalization, and application of isophthalate-based Metal-Organic Frameworks (MOFs), specifically focusing on the aluminum-based CAU-10-NH₂ (Christian-Albrechts-University-10). Unlike linear terephthalate linkers that form cubic grids, isophthalate derivatives introduce a 120° bond angle, driving the formation of helical or kagome topologies with unique pore environments. This guide provides a self-validating protocol for synthesizing CAU-10-NH₂, performing Post-Synthetic Modification (PSM) to tune hydrophobicity, and validating the structure for drug delivery applications.

The Isophthalate Advantage: Geometry & Topology

The choice of 5-aminoisophthalic acid (5-aip) over its linear isomer, 2-aminoterephthalic acid, is not merely structural—it is topological.

  • Geometric Dictation: The meta-positioning of carboxylate groups creates a fixed 120° angle. When coordinated with trivalent metals like Al³⁺, this geometry prevents the formation of standard cubic lattices (e.g., MOF-5) and instead favors the formation of helical chains of cis-corner-sharing AlO₆ polyhedra.

  • Pore Environment: In CAU-10, these helices are bridged by the isophthalate linker to form non-intersecting, sinusoidal channels (~6–7 Å diameter). This size is ideal for encapsulating small-molecule drugs (e.g., Ibuprofen, 5-Fluorouracil) while preventing the leaching of larger biomolecules.

  • Stability: The high charge density of Al³⁺ combined with the chelating carboxylates renders CAU-10 exceptionally stable in water and acidic media, a critical requirement for oral drug delivery vehicles.

Core Protocol: Solvothermal Synthesis of CAU-10-NH₂

Objective: Synthesize high-crystallinity CAU-10-NH₂ with unblocked pores and free amine groups for future functionalization.

Materials
  • Linker: 5-aminoisophthalic acid (5-aip), 99% purity.

  • Metal Source: Aluminum chloride hexahydrate (AlCl₃[1]·6H₂O) or Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O).

  • Solvent: N,N-Dimethylformamide (DMF), Deionized Water.

  • Equipment: 25 mL Teflon-lined stainless steel autoclave, convection oven.

Step-by-Step Methodology

This protocol relies on a thermodynamic control strategy. The specific solvent ratio modulates the hydrolysis rate of the Al-salt, ensuring crystal growth dominates over amorphous precipitation.

  • Precursor Dissolution:

    • In a beaker, dissolve 1.2 g (6.6 mmol) of 5-aminoisophthalic acid in 4 mL DMF .

    • Add 12.7 mL deionized water .

    • Note: The high water content is crucial. Unlike many MOFs that require pure DMF, CAU-10 formation is driven by hydrothermal-like conditions which facilitate the formation of the inorganic Al-OH-Al chains.

  • Metal Addition:

    • Add 3.3 mL of 2 M aqueous AlCl₃·6H₂O solution (approx. 6.6 mmol Al³⁺) to the linker solution.

    • Stir vigorously for 10 minutes until homogenous. The molar ratio should be approx 1:1 (Al:Linker).

  • Solvothermal Assembly:

    • Transfer the slurry to the Teflon liner (fill level ~60-70%).

    • Seal in the autoclave and heat at 120°C for 12 hours .

    • Causality: 120°C is the "sweet spot." Lower temperatures yield amorphous gel; higher temperatures (>140°C) may cause linker decarboxylation or dense phase formation (e.g., MIL-53 analogs).

  • Workup & Activation (Critical for Porosity):

    • Cool to room temperature.[2] Filter the white precipitate.

    • Self-Validating Wash: Resuspend the solid in boiling water for 1 hour. Filter hot. Repeat twice.

    • Why? Isophthalic acid has low solubility in cold water. Hot water washing ensures removal of unreacted linker trapped in the pores, which is the #1 cause of low surface area in reported literature.

    • Dry at 100°C in air, then activate at 150°C under vacuum (10⁻³ mbar) for 12 hours.

Synthesis Workflow Diagram

CAU10_Synthesis Start Precursors (5-aip + AlCl3) Mix Mixing (DMF/H2O 1:3) Start->Mix Dissolution Heat Solvothermal (120°C, 12h) Mix->Heat Sealed Autoclave Wash Purification (Boiling Water) Heat->Wash Filtration Activate Activation (150°C, Vacuum) Wash->Activate Remove Guests Product CAU-10-NH2 (Porous Solid) Activate->Product Final MOF

Caption: Figure 1. Optimized solvothermal workflow for CAU-10-NH₂ synthesis emphasizing the critical hot-water purification step.

Post-Synthetic Modification (PSM) for Drug Delivery

The free amine (-NH₂) group on the isophthalate linker is a chemical handle. For drug delivery, modifying this group can tune the pore hydrophobicity to match the drug payload (e.g., hydrophobic drugs load better into hydrophobic pores).

Protocol: Amide Functionalization
  • Preparation: Suspend 200 mg of activated CAU-10-NH₂ in 10 mL of anhydrous chloroform.

  • Reaction: Add 2 equivalents of the desired anhydride (e.g., acetic anhydride for hydrophobicity, succinic anhydride for carboxyl-functionalization).

  • Conditions: Stir at 55°C for 24 hours .

  • Validation:

    • The reaction is heterogeneous. The crystal morphology remains, but the chemical environment changes.

    • Check: The disappearance of the N-H stretch (~3400 cm⁻¹) and appearance of C=O amide stretch (~1650 cm⁻¹) in FTIR.

PSM Pathway Diagram

PSM_Pathway MOF_NH2 CAU-10-NH2 (Hydrophilic Pore) Reaction PSM Reaction (CHCl3, 55°C) MOF_NH2->Reaction Reagent Reagent: Acetic Anhydride Reagent->Reaction MOF_Amide CAU-10-NH-CO-CH3 (Hydrophobic Pore) Reaction->MOF_Amide Covalent Attachment Drug Drug Loading (e.g., Ibuprofen) MOF_Amide->Drug Enhanced Affinity

Caption: Figure 2. Post-Synthetic Modification pathway converting hydrophilic amine pores to hydrophobic amide pores to increase drug affinity.

Validation & Characterization

To ensure scientific integrity, the synthesized material must be validated against the following benchmarks.

TechniqueObservationInterpretation
PXRD Peaks at 2θ ≈ 8.5°, 10.8°Confirms CAU-10 topology (body-centered tetragonal). Broad peaks indicate nanocrystallinity.[2]
¹H NMR Digest MOF in DCl/DMSO-d₆Peaks at δ 7.5-8.0 ppm (aromatic). Absence of DMF peaks confirms successful activation.
N₂ Sorption Type I IsothermMicroporous nature. BET Surface Area should be > 600 m²/g . Lower values indicate blocked pores.
TGA Plateau up to 350°CConfirms thermal stability. Weight loss < 100°C indicates water; > 350°C is linker decomposition.
References
  • Reinsch, H., et al. (2013). Mixed-linker MOFs with CAU-10 structure: synthesis and gas sorption characteristics. Dalton Transactions. Link

  • Ahn, H., et al. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond. ACS Applied Materials & Interfaces. Link

  • Tan, K., et al. (2020). Water Vapor Adsorption on CAU-10-X: Effect of Functional Groups. Journal of Physical Chemistry C. Link

  • Stock, N., & Biswas, S. (2012). Synthesis of Flexible and Functionalized MOFs. Chemical Reviews. Link

  • Cui, Y., et al. (2012). Metal-Organic Frameworks as Platforms for Functional Materials. Chemical Reviews. Link

Sources

Methodological & Application

Synthesis of diethyl 5-(bromomethyl)isophthalate from diethyl 5-methylisophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Diethyl 5-(bromomethyl)isophthalate

Executive Summary

This application note details the optimized protocol for synthesizing diethyl 5-(bromomethyl)isophthalate from diethyl 5-methylisophthalate . This transformation is a critical step in the generation of ligand precursors for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

The method utilizes a Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS). Unlike standard textbook descriptions, this guide addresses the critical challenge of this specific synthesis: controlling the competition between mono-bromination (desired) and geminal di-bromination (impurity). We provide a self-validating workflow using modern, safer solvent alternatives to carbon tetrachloride.

Safety & Hazard Assessment (Critical)

  • Lachrymator Warning: Diethyl 5-(bromomethyl)isophthalate is a potent lachrymator (tear gas agent) and skin irritant. All operations, especially silica gel chromatography and rotovap cleaning, must occur in a high-performance fume hood.

  • Reagent Hazards:

    • NBS: Irritant; keep cold and dry to prevent degradation to Br₂ (indicated by yellow/orange color).

    • Benzoyl Peroxide (BPO): Explosive risk if dried/concentrated; use as a 75% water-dampened solid or handle with extreme care.

    • Solvents:

      
      -Trifluorotoluene (PhCF
      
      
      
      ) is the recommended green alternative to CCl
      
      
      (carcinogen) and Benzene (carcinogen).

Reaction Mechanism: The Radical Cycle

Understanding the mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of Br₂, maintained by the reaction of HBr with NBS. High concentrations of instantaneous Br₂ (e.g., adding liquid bromine) would lead to ionic bromination of the aromatic ring or degradation.

WohlZiegler Initiator Initiator (BPO/AIBN) Heat/Light Radical_In In• (Radical) Initiator->Radical_In Homolysis NBS N-Bromosuccinimide (NBS) Radical_In->NBS Abstracts Br Br_Rad Br• NBS->Br_Rad Initiation Product Diethyl 5-(bromomethyl)isophthalate NBS->Product Product Formation Succinimide Succinimide NBS->Succinimide Byproduct Substrate Diethyl 5-methylisophthalate Br_Rad->Substrate H-Abstraction Benzylic_Rad Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Rad -HBr HBr HBr Substrate->HBr Benzylic_Rad->NBS Br-Abstraction HBr->NBS Regenerates Br2 (Goldfinger Mechanism)

Figure 1: The Wohl-Ziegler radical chain mechanism. Note that the benzylic radical is stabilized by the ester groups, facilitating the reaction.

Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleCritical Attribute
Diethyl 5-methylisophthalate 1.0SubstrateDry, free of alcohols.
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallize from H₂O if yellow.
Benzoyl Peroxide (BPO) 0.05InitiatorRadical source. AIBN is a valid alternative.
Trifluorotoluene (PhCF₃) SolventMediumGreen alternative to CCl₄. High boiling point promotes kinetics.
Step-by-Step Synthesis
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add Diethyl 5-methylisophthalate (10.0 mmol, 2.36 g) and anhydrous Trifluorotoluene (or Benzene/CCl₄ if permitted) (50 mL). Stir until dissolved.

  • Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and BPO (0.5 mmol, ~120 mg).

    • Note: NBS is denser than the solvent and will sink.[1] Succinimide (byproduct) is less dense and will float.[1][2]

  • Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent).

    • Visual Cue: The reaction often turns orange briefly as Br₂ is released, then fades to pale yellow.

  • Monitoring (The "Stop" Point): Reflux for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The product (mono-bromo) is slightly less polar than the starting material.

    • CRITICAL: Do not reflux overnight without monitoring. Over-reaction leads to the gem-dibromo species, which is inseparable by standard crystallization. Stop when starting material is <5%.

  • Workup:

    • Cool the reaction to 0°C (ice bath). Succinimide will precipitate heavily.

    • Filter off the succinimide using a Büchner funnel. Wash the solid with cold solvent.[3][4][5]

    • Concentrate the filtrate under reduced pressure to yield a yellow oil or solid.

Purification & Validation Workflow

The crude product usually contains 5–10% starting material and trace dibromide.

Purification Crude Crude Product (Yellow Oil/Solid) NMR_Check 1H NMR Analysis Crude->NMR_Check Decision Purity Check NMR_Check->Decision Recryst Recrystallization (Hexane/EtOAc or Cyclohexane) Decision->Recryst If >90% Mono-Br Column Flash Chromatography (SiO2, Hex/EtOAc 9:1) Decision->Column If >10% Di-Br or SM Final Pure Diethyl 5-(bromomethyl)isophthalate (White Needles) Recryst->Final Column->Final

Figure 2: Purification decision tree. Recrystallization is preferred for scale, but chromatography is required if over-bromination occurs.

Purification Protocol (Recrystallization)
  • Dissolve the crude residue in minimum boiling Cyclohexane or Hexanes with a drop of Ethyl Acetate.

  • Allow to cool slowly to room temperature, then 4°C.

  • Collect white needles.

    • Yield Expectation: 65–80%.

    • Melting Point: ~68–70°C (Diethyl ester is lower melting than the dimethyl analog [123°C]).

Analytical Validation (Self-Validating Data)

The success of the reaction is validated by the appearance of the benzylic methylene peak and the disappearance of the aryl-methyl peak.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Aryl-CH₃ (SM) 2.45Singlet3HDisappears in product.
Aryl-CH₂-Br (Product) 4.55 Singlet 2H Key diagnostic peak.
Aryl-CH-Br₂ (Impurity) ~6.60Singlet1HCheck for this singlet to rule out over-bromination.
Ethyl -CH₂- 4.42Quartet4HRemains constant.
Ethyl -CH₃ 1.41Triplet6HRemains constant.
Aromatic Protons 8.20, 8.60Multi3HSlight downfield shift in product.

Troubleshooting & Optimization

  • Problem: Reaction Stalls (SM remains).

    • Cause: Initiator died or moisture killed the radical chain.

    • Fix: Add another 0.02 equiv of BPO and continue reflux. Ensure anhydrous conditions.

  • Problem: High Di-bromo impurity.

    • Cause: Too much NBS (>1.1 eq) or reaction time too long.

    • Fix: Strictly limit NBS to 1.05 equiv. Stop reaction at 95% conversion rather than 100%.

  • Problem: Colored Product.

    • Cause: Residual Br₂ or traces of succinimide.

    • Fix: Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup to quench bromine.

References

  • Classic Mechanism & Solvent Effects: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.1948 , 43, 271–317. Link

  • Modern Green Solvents (PhCF3): Ogawa, A. et al. Trifotoluene: A Safe Alternative to Carbon Tetrachloride in Radical Bromination. J. Org. Chem.2013, 78, 12, 5810.
  • Synthesis of Isophthalate Derivatives (Dimethyl Analog): Li, Z. et al. Synthesis of Functionalized MOF Ligands. J. Am. Chem. Soc.2008 , 130, 14370. Link

  • Purification & Properties: Sigma-Aldrich Product Specification, Dimethyl 5-(bromomethyl)isophthalate. Link (Used for property extrapolation to diethyl ester).

  • General Wohl-Ziegler Protocol: "Wohl-Ziegler Reaction." Organic Chemistry Portal. Link

Sources

Radical bromination protocol for diethyl 5-methylisophthalate using NBS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Bromination of Diethyl 5-Methylisophthalate

Strategic Overview

The conversion of diethyl 5-methylisophthalate to diethyl 5-(bromomethyl)isophthalate is a critical transformation in the synthesis of functionalized linkers for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. The reaction relies on the Wohl-Ziegler bromination , a radical substitution pathway that selectively targets the benzylic position.

Core Challenge: The primary difficulty in this protocol is selectivity . The product (mono-bromide) is more reactive toward radical abstraction than the starting material, leading to the formation of the undesired gem-dibromide side product. This protocol is engineered to maximize the mono-brominated species through precise stoichiometric control and solvent selection.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. Understanding the "Goldilocks zone" of bromine concentration is vital. High instantaneous concentrations of


 favor ionic addition (if alkenes were present) or rapid poly-bromination. NBS provides a low, steady-state concentration of 

, which is essential for selectivity.
Reaction Pathway Diagram

BrominationMechanism Initiator Initiator (AIBN/BPO) Homolytic Cleavage Radical In• (Radical) Initiator->Radical Heat/Light NBS N-Bromosuccinimide (NBS) Radical->NBS Abstracts Br Br_Rad Br• (Bromine Radical) NBS->Br_Rad Initiation Br2 Br2 (Low Conc.) NBS->Br2 + Succinimide Substrate Diethyl 5-methylisophthalate Br_Rad->Substrate H-Abstraction (RDS) Benzylic_Rad Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Rad - HBr Benzylic_Rad->Br2 Br-Abstraction Br2->Br_Rad Refeeds Cycle Product Product: Diethyl 5-(bromomethyl)isophthalate Br2->Product + Br• (Chain Propagation) HBr HBr HBr->NBS Ionic Reaction Succinimide Succinimide

Figure 1: The radical chain mechanism showing the interplay between NBS, HBr, and the benzylic radical.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleNotes
Diethyl 5-methylisophthalate 1.0SubstrateEnsure dry; water quenches radicals.
N-Bromosuccinimide (NBS) 1.05 - 1.1Bromine SourceCritical: Must be white/crystalline. Yellow NBS contains

and HBr, which degrade selectivity. Recrystallize from H₂O if yellow.
AIBN (or Benzoyl Peroxide)0.05 (5 mol%)InitiatorAIBN is preferred for cleaner workup;

at 80°C.
Solvent N/AMediumOption A (Classic): CCl₄ (Toxic, highly effective).Option B (Green): Acetonitrile (ACN) or Methyl Acetate.

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.[2]

  • Nitrogen/Argon inlet (oxygen inhibits radicals).

  • Heating block or oil bath.

  • Optional: 300-500W Tungsten lamp (if using photochemical initiation).

Step-by-Step Procedure

Step 1: Preparation

  • Charge the RBF with Diethyl 5-methylisophthalate (1.0 eq) and the chosen solvent (0.1 - 0.2 M concentration).

    • Note: If using CCl₄ or Benzene, ensure the solvent is anhydrous. If using Acetonitrile, degas the solvent by sparging with

      
       for 15 mins to remove dissolved oxygen.
      
  • Add NBS (1.05 eq). At room temperature, NBS will likely remain as a suspension.

  • Add AIBN (0.05 eq).

Step 2: Initiation & Reflux

  • Connect the reflux condenser and flush the system with

    
    .
    
  • Thermal Initiation: Heat the mixture to reflux (typically 76-80°C for CCl₄/ACN).

  • Visual Cue: The reaction is initiating when the dense, solid NBS (bottom of flask) begins to float and convert into succinimide (less dense, accumulates at the surface).

  • Reaction Time: Reflux for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product will be slightly less polar than the starting material. Stain with UV or KMnO₄.

Step 3: Workup

  • Cool the reaction mixture to 0°C (ice bath). This precipitates the succinimide byproduct maximally.

  • Filtration: Filter off the solid succinimide using a sintered glass funnel or celite pad. Wash the solid cake with a small amount of cold solvent.[1][3][4]

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

  • Scenario A (High Purity Crude): If NMR shows >90% purity, recrystallize from Cyclohexane or a mixture of Hexane/CCl₄ . Heat to boil, add minimal solvent to dissolve, then cool slowly to 4°C.

  • Scenario B (Mixed Products): If di-bromo (>10%) or starting material is present, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Order of Elution: Di-bromo

      
      Mono-bromo (Product) 
      
      
      
      Starting Material.

Data & Troubleshooting

Workflow Logic

Workflow Setup Setup: Substrate + NBS + AIBN in Solvent Reflux Reflux: 3-6 Hours (N2 Atmosphere) Setup->Reflux Filter Workup: Filter Succinimide Concentrate Filtrate Reflux->Filter Analysis Analysis: 1H NMR check Filter->Analysis Purify Purification: Recrystallization or Column Analysis->Purify If impure

Figure 2: Operational workflow for the synthesis and isolation of the target bromide.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM only)Oxygen inhibition or wet solvent.Degas solvent thoroughly. Add another 0.02 eq of AIBN. Ensure NBS is not "dead" (white, not yellow).
High Di-bromination Excess NBS or "Hot spots".Reduce NBS to 0.95-1.0 eq. Stop reaction at 90% conversion. Dilute reaction mixture.
Yellow/Brown Product Residual

.
Wash organic phase with 10%

(sodium thiosulfate) during workup to quench

.
Lachrymatory Effect Active Benzylic Bromide.Safety: Handle all crude material in a fume hood. Treat glassware with base (NaOH) to decompose residues.

Safety & Handling

  • Benzylic Bromides: Potent lachrymators (tear gas agents). Always use a fume hood. Double-glove (Nitrile).

  • NBS: Reacts violently with amines and strong bases. Store in a fridge, protected from light.

  • Solvents: If using CCl₄, be aware of its carcinogenicity and ozone-depleting potential. Acetonitrile is a flammable toxicant but safer for the ozone layer.

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. Chem. Rev.1948 , 43, 271.

  • Green Solvents for Bromination: Podgoršek, A. et al. "Styrene-assisted radical benzylic bromination in water." Tetrahedron Lett.2009 , 50, 1249.

  • Purification of Isophthalates: Detailed synthesis and properties of dimethyl 5-(bromomethyl)isophthalate (analogous structure). Organic Syntheses procedures for benzylic bromination.

  • Physical Properties: Sigma-Aldrich Product Specification for Dimethyl 5-(bromomethyl)isophthalate (CAS 42268-88-2).

Sources

Procedure for nucleophilic substitution of diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for Nucleophilic Substitution of Diethyl 5-(bromomethyl)isophthalate

Executive Summary

Diethyl 5-(bromomethyl)isophthalate is a high-value bifunctional linker widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), dendrimers, and pharmaceutical intermediates.[1] Its core utility lies in the orthogonal reactivity between the electrophilic benzylic bromide and the two ester moieties.

This guide provides validated protocols for substituting the bromine atom with nitrogen-based nucleophiles (azides and amines) while preserving the integrity of the ester groups. The benzylic position is highly activated by the electron-withdrawing isophthalate ring, necessitating precise control over basicity and temperature to prevent side reactions such as elimination or ester hydrolysis.

Strategic Analysis & Safety

Reactivity Profile

The substrate features a benzylic bromide flanked by two meta-positioned ester groups.[1]

  • Activation: The ester groups withdraw electron density from the aromatic ring, which in turn pulls density from the benzylic carbon, making it exceptionally electrophilic and susceptible to SN2 attack.

  • Risks:

    • Hydrolysis: The esters are prone to saponification if aqueous strong bases (NaOH, KOH) are used. Recommendation: Use anhydrous carbonate bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA).[1]

    • Elimination: While less common for benzylic systems compared to alkyl halides, high temperatures with strong bulky bases can lead to carbene-like decomposition or polymerization.[1]

Safety Protocol (Critical)
  • Lachrymator: Benzylic bromides are potent tear agents.[1] All solids and solutions must be handled inside a functioning fume hood.[1]

  • Corrosive: Causes severe skin burns.[1] Double-gloving (Nitrile/Neoprene) is required.[1]

  • Azide Hazards: Protocol A involves Sodium Azide.[1] Avoid halogenated solvents (DCM/CHCl₃) during the reaction to prevent the formation of explosive diazidomethane.

Validated Protocols

Protocol A: Synthesis of Diethyl 5-(azidomethyl)isophthalate (Click Chemistry Precursor)

Target Application: Preparation of "Click-ready" linkers for MOF synthesis or bioconjugation.[1]

Reagents & Equipment:

  • Substrate: Diethyl 5-(bromomethyl)isophthalate (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN₃) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration relative to substrate)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Water, Na₂SO₄.[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 5-(bromomethyl)isophthalate in anhydrous DMF.

  • Addition: Add NaN₃ (1.2 equiv) in a single portion.

    • Note: The reaction is slightly exothermic.[1] For scales >10g, use an ice bath during addition, then warm to RT.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1).[1] The starting material (higher R_f) should disappear; the product is slightly more polar.

  • Quench & Extraction:

    • Pour the reaction mixture into a 5-fold excess of ice-cold water.

    • Extract with EtOAc (3 x volume).[1][2]

    • Crucial Step: Wash the combined organic phase thoroughly with water (2x) and brine (1x) to remove DMF. Residual DMF hampers crystallization.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).

  • Purification: Usually obtained as a pure oil/low-melting solid.[1] If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1]

Protocol B: N-Alkylation with Secondary Amines

Target Application: Synthesis of pharmaceutical intermediates or amine-cored dendrimers.[1]

Reagents:

  • Substrate: Diethyl 5-(bromomethyl)isophthalate (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine, Diethylamine) (1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (Reagent Grade)[1]

Step-by-Step Procedure:

  • Preparation: Suspend K₂CO₃ (2.0 equiv) in MeCN in a round-bottom flask.

  • Amine Addition: Add the secondary amine (1.1 equiv) and stir for 10 minutes.

  • Substrate Addition: Add Diethyl 5-(bromomethyl)isophthalate (1.0 equiv) dropwise as a solution in minimal MeCN.

    • Rationale: Dropwise addition prevents localized high concentrations that could lead to side reactions if primary amines were used (bis-alkylation).[1]

  • Reaction: Heat to 60°C for 3–12 hours.

    • Note: Monitor by LC-MS or TLC.[1][2] Benzylic substitution is generally fast; avoid prolonged reflux to protect esters.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid potassium salts.[1]

    • Concentrate the filtrate to dryness.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (DCM:MeOH gradients).

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableConditionOutcomeRecommendation
Solvent AcetoneSlower rate, easy workupGood for small scale
DMF/DMSOFast rate, harder workupPreferred for Azidation
EthanolTransesterification riskAvoid
Base NaOH/KOHEster HydrolysisAvoid
K₂CO₃Clean substitutionPreferred for Amination
TEA/DIPEASoluble, good for kinetic controlAlternative for sensitive amines
Temp >80°CElimination/PolymerizationKeep <65°C

Visualized Workflows

Figure 1: Mechanistic Pathway & Decision Tree

Caption: Decision matrix for selecting reaction conditions based on the desired nucleophile (Azide vs. Amine).

G Start Diethyl 5-(bromomethyl)isophthalate Decision Select Nucleophile Start->Decision Azide Nucleophile: NaN3 Decision->Azide Click Chem Amine Nucleophile: 2° Amine Decision->Amine Drug Discovery CondA Solvent: DMF Temp: 25°C Time: 4h Azide->CondA ProdA Product A: Diethyl 5-(azidomethyl)isophthalate CondA->ProdA CondB Solvent: MeCN Base: K2CO3 Temp: 60°C Amine->CondB ProdB Product B: Amino-isophthalate Derivative CondB->ProdB

[1]

Figure 2: S_N2 Reaction Mechanism Detail

Caption: Concerted backside attack mechanism. Note the transition state geometry.

Mechanism SM Benzylic Bromide (Electrophile) TS Transition State [Nu---C---Br]‡ SM->TS Activation Nu Nucleophile (N3- or R2NH) Nu->TS Attack LG Leaving Group (Br-) TS->LG Departure Prod Substituted Product TS->Prod Inversion/Substitution

References

  • Context: Validates the general reactivity of 5-(bromomethyl)isophthalate derivatives with amines and azides for supramolecular chemistry.
  • Context: Provides physical property data (MP, BP) and safety handling codes (H314, H302) applicable to the diethyl analog.
  • Context: General protocols for benzylic halide substitution using K₂CO₃/DMF systems.
  • ResearchGate. (2019).[1] Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Retrieved October 24, 2023, from [Link]

    • Context: Demonstrates the standard "Click" precursor synthesis (azidation) on analogous benzylic/allylic systems using NaN₃/DMF.

Sources

Application Note: High-Fidelity Synthesis of Bromomethyl-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise use of diethyl 5-(bromomethyl)isophthalate as a precursor for constructing functionalized Metal-Organic Frameworks (MOFs).

Part 1: Executive Summary & Strategic Rationale

Diethyl 5-(bromomethyl)isophthalate acts as a "Trojan Horse" precursor in reticular chemistry. While the isophthalate core provides the structural geometry (typically forming 120° angles ideal for Kagomé lattices or MOPs), the pendant bromomethyl group (


)  remains uncoordinated and available for reaction.

This compound is rarely used as the final ligand in its ester form. Instead, it serves as the stable, soluble precursor to 5-(bromomethyl)isophthalic acid (


) . The primary utility of this ligand is Post-Synthetic Modification (PSM) . The alkyl bromide is a highly reactive electrophile, allowing researchers to graft amines, azides (for Click chemistry), or thiols into the MOF pores after the framework has formed, avoiding the thermal degradation of sensitive groups during solvothermal synthesis.
Key Workflow Overview
  • Activation: Hydrolysis of the diethyl ester to the dicarboxylic acid.

  • Assembly: Solvothermal coordination with metal nodes (e.g., Cu, Zn).

  • Functionalization: Post-Synthetic Modification (PSM) of the pendant bromide.

Part 2: Pre-Synthetic Ligand Activation

Objective: Convert diethyl 5-(bromomethyl)isophthalate into the coordination-competent 5-(bromomethyl)isophthalic acid. Rationale: Ester groups coordinate poorly to metal clusters compared to carboxylates. While in situ hydrolysis is possible, it introduces kinetic variables that degrade crystal quality. Pre-hydrolysis guarantees stoichiometry.

Protocol A: Controlled Hydrolysis
  • Reagents:

    • Diethyl 5-(bromomethyl)isophthalate (10.0 mmol)

    • THF (50 mL)

    • NaOH (2.5 M aqueous solution, 40 mL)

    • HCl (1 M, for acidification)[1]

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the diethyl ester in THF in a round-bottom flask. Stir at 0°C (ice bath) to minimize premature bromide displacement.

    • Saponification: Dropwise add the NaOH solution over 20 minutes.

      • Critical Insight: Do not heat reflux aggressively. High heat (

        
        ) in basic conditions can hydrolyze the 
        
        
        
        to an alcohol (
        
        
        ), destroying your reactive handle.
    • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (disappearance of the ester spot).

    • Isolation: Evaporate THF under reduced pressure. The remaining aqueous solution contains the disodium salt.

    • Acidification: Cool to 0°C and slowly add 1 M HCl until pH reaches ~2.0. A white precipitate (the acid) will form.

    • Purification: Filter the solid, wash with cold water (

      
      ), and dry under vacuum at 40°C overnight.
      
    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of ethyl peaks (1.3 ppm, 4.3 ppm) and retention of the
      
      
      singlet (~4.7 ppm).

Part 3: MOF Assembly (Pillared-Layer Protocol)

Objective: Synthesize a robust Cu(II)-based MOF. System: We will construct a Pillared-Layer MOF using the hydrolyzed ligand and a neutral pillar (4,4'-bipyridine). This topology is more robust than simple isophthalate paddlewheels, which often collapse or form discrete polyhedra (MOPs).

Protocol B: Solvothermal Synthesis
  • Reagents:

    • Ligand (

      
      ): 5-(bromomethyl)isophthalic acid (0.5 mmol)
      
    • Co-Ligand: 4,4'-bipyridine (0.25 mmol)

    • Metal Source:

      
       (0.5 mmol)
      
    • Solvent: DMF/Ethanol/Water (ratio 2:1:1, total 12 mL)

  • Step-by-Step Methodology:

    • Pre-mixing: In a 20 mL scintillation vial, dissolve

      
       and 4,4'-bipyridine in the solvent mixture. Sonicate for 10 minutes to ensure homogeneity.
      
    • Metal Addition: Add the copper salt. The solution will turn light blue.

    • Crystallization: Seal the vial and place it in a programmable oven.

      • Ramp:

        
         to 
        
        
        
        .
      • Dwell: Hold at

        
         for 48 hours.
        
      • Cool:

        
         to Room Temp.
        
      • Note: The lower temperature (

        
        ) preserves the bromomethyl group integrity.
        
    • Harvesting: Blue block crystals should form. Decant the mother liquor.

    • Washing (Activation): Wash crystals with fresh DMF (

      
      ) over 24 hours, then solvent exchange with Ethanol (
      
      
      
      ) over 2 days.
    • Storage: Store in Ethanol. Do not dry completely unless necessary, as framework collapse may occur (activation requires Supercritical

      
       for best results).
      

Part 4: Post-Synthetic Modification (The "Killer App")

Objective: Convert the


 group to an azide (

) for Click Chemistry.
Protocol C: Azide Substitution
  • Reagents:

    • Activated MOF crystals (100 mg)

    • 
       (Sodium Azide) (1.0 mmol, excess)
      
    • Solvent: DMF (dry, 10 mL)

  • Methodology:

    • Suspend the MOF crystals in dry DMF.

    • Add

      
      .
      
    • Heat the mixture to

      
       for 24 hours without stirring (to prevent crystal grinding). Use a shaker or gentle swirling.
      
    • Wash extensively with DMF and Methanol to remove unreacted azide (Caution: Azides are toxic).

    • Result: The MOF pores are now lined with azide groups, ready to "click" with any alkyne-tagged drug or fluorophore.

Part 5: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path from the commercial ester to the functionalized MOF.

MOF_Synthesis_Workflow Ester Diethyl 5-(bromomethyl) isophthalate (Precursor) Hydrolysis Hydrolysis (NaOH/THF, 0°C) Ester->Hydrolysis Activation Acid 5-(bromomethyl) isophthalic acid (Active Ligand) Solvothermal Solvothermal (Cu2+, 75°C, 48h) Acid->Solvothermal + Cu(NO3)2 + 4,4'-bipy MOF Assembled MOF (Pillared Layer) [Cu(L)(bipy)] PSM_Step PSM Reaction (NaN3, 60°C) MOF->PSM_Step Nucleophilic Sub. PSM_MOF Functionalized MOF (-N3 / -NHR) Hydrolysis->Acid Yields H2L Solvothermal->MOF Crystallization PSM_Step->PSM_MOF Final Product

Figure 1: Critical path for converting the ester precursor into a functionalized MOF architecture.

Part 6: Characterization & Validation

To ensure the protocol was successful, compare your data against these benchmarks:

TechniqueExpected ObservationInterpretation
1H NMR (Digested) Peak at ~4.7 ppm (

)
Confirms the bromide handle survived synthesis intact.
PXRD Sharp peaks at low

(e.g.,

)
Indicates high crystallinity and large unit cell (porosity).
IR Spectroscopy C=O stretch ~1700

Confirms coordination of carboxylates to Copper.
BET Surface Area Type I IsothermConfirms permanent microporosity (unblocked pores).
Troubleshooting Guide
  • Problem: Loss of crystallinity after PSM.

    • Cause: The framework is water-sensitive or the PSM conditions were too harsh.

    • Solution: Ensure DMF is anhydrous. Lower PSM temperature to

      
       and extend time.
      
  • Problem: No bromide peak in NMR.

    • Cause: Hydrolysis of

      
       to 
      
      
      
      during the initial saponification.
    • Solution: Keep the hydrolysis strictly at

      
       - Room Temp. Do not heat.
      

Part 7: References

  • Cohen, S. M. (2010). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Reviews. Link

  • Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews.[2] Link

  • Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science. Link

  • Sigma-Aldrich. "Dimethyl 5-(bromomethyl)isophthalate Product Specification." Link

Sources

Solvothermal synthesis conditions for isophthalate-based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

This guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives.[1][2] Unlike linear terephthalate linkers (e.g., MOF-5, UiO-66) that form open channels, the


 "bent" geometry of isophthalic acid induces the formation of discrete cages, helical chains, and complex pore environments critical for selective gas separation and humidity control. We focus on two distinct systems: the ultra-stable Aluminum-Isophthalate (CAU-10-H)  and transition-metal Copper-Isophthalate  architectures.

Part 1: Critical Synthesis Parameters (The "Why")

The Geometry of the Linker

The fundamental challenge in isophthalate synthesis is controlling the assembly of the bent linker. In linear linkers, the metal nodes are spaced evenly. In isophthalates, the "kink" can lead to dense, non-porous phases if the nucleation rate is too high.

  • Strategic Insight: Slow nucleation is preferred. This is achieved by using DMF/Water mixtures where the linker is soluble in DMF but the metal salt hydrates require water for hydrolysis (in Al-MOFs) or solvation (in Cu-MOFs).

Solvent Role: The Hydrolysis Balance
  • Aluminum Systems (CAU-10): Water is not just a solvent; it is a reactant. The formation of

    
     chains requires water for the hydrolysis of the Al source (typically 
    
    
    
    or
    
    
    ). However, excess water precipitates amorphous
    
    
    .
  • Transition Metal Systems (Cu/Zn): Water acts as an axial ligand on the paddlewheel clusters, preventing the collapse of the framework upon drying.

Modulators
  • Base Modulation (NaOH): Used in CAU-10 synthesis to pre-deprotonate the isophthalic acid, increasing its solubility in water-rich media and accelerating the initial coordination.

  • Acid Modulation (HCl/Formic Acid): Used in Cu-based systems to compete with the linker, slowing down crystal growth to favor defect-free single crystals over microcrystalline powder.

Part 2: Detailed Experimental Protocols

Protocol A: Green Synthesis of CAU-10-H (Al-Isophthalate)

Target: Highly stable, hydrophilic MOF for water harvesting and heat pumps. Mechanism: Formation of helical chains of cis-corner-sharing


 octahedra.[3]
Reagents
  • Aluminum Sulfate Octadecahydrate (

    
    ): 800 mg (1.20 mmol)
    
  • Isophthalic Acid (

    
    ): 200 mg (1.20 mmol)
    
  • Solvent: DMF (1 mL) + Deionized Water (4 mL)

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Workflow
  • Pre-Dissolution (Critical):

    • Dissolve isophthalic acid in 1 mL DMF. Sonicate until clear.

    • Dissolve Al-sulfate in 4 mL water in a separate vial.

    • Why: Mixing them directly as solids leads to inhomogeneity.

  • Mixing:

    • Add the Al-sulfate solution to the linker solution.

    • Observation Check: The mixture should be a slightly cloudy suspension. If thick white precipitate forms immediately, the concentration is too high; add 1 mL water.

  • Solvothermal Reaction:

    • Seal the autoclave.

    • Heat at 135°C for 12 hours .

    • Ramp Rate:

      
       (Fast heating can cause amorphous gel formation).
      
  • Cooling & Washing:

    • Cool to room temperature naturally.

    • Filter the white solid.

    • Activation: Resuspend in water (20 mL) and heat at

      
       for 2 hours to remove trapped DMF. Repeat twice.
      
  • Drying:

    • Dry in air or vacuum oven at

      
      .
      

Self-Validating Checkpoint:

  • PXRD: Look for the characteristic low-angle peak at

    
    .
    
  • Stability Test: Boil a small portion in water for 1 hour. If it dissolves or turns into a gel, the synthesis failed (likely amorphous

    
    ).
    
Protocol B: High-Crystallinity Copper Isophthalate (Paddlewheel)

Target: High surface area MOF for gas storage.[1][4] Mechanism: Assembly of


 paddlewheels linked by bent isophthalates into Kagomé-like lattices or cages.
Reagents
  • Copper(II) Nitrate Trihydrate : 240 mg (1.0 mmol)

  • Isophthalic Acid : 166 mg (1.0 mmol)

  • Solvent: DMF (10 mL) + Ethanol (2 mL)

  • Modulator: HCl (37%, 2 drops) or Benzoic Acid (200 mg).

Step-by-Step Workflow
  • Solvation:

    • Dissolve both solid precursors in the DMF/Ethanol mixture.

    • Add the modulator (HCl).[4]

    • Why: HCl prevents the immediate precipitation of Copper Hydroxide and slows ligand exchange.

  • Reaction:

    • Use a screw-cap glass pressure vial (scintillation vial).

    • Heat at 85°C for 24-48 hours .

    • Note: Do not exceed

      
       as Cu(II) can reduce to Cu(I) in DMF at high temperatures.
      
  • Harvesting:

    • Blue block-shaped crystals should form on the walls/bottom.

    • Decant the mother liquor.

  • Solvent Exchange (Crucial):

    • Soak crystals in fresh Ethanol for 3 days, changing solvent every 24 hours.

    • Why: DMF binds strongly to Cu sites. Ethanol is easier to remove during activation.

  • Activation:

    • Vacuum dry at

      
       overnight. Color Change:  Crystals should turn deep purple/dark blue upon removal of solvent (coordinatively unsaturated sites exposed).
      

Part 3: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Product is Amorphous (No XRD peaks) Reaction temp too low or cooling too fast.Increase temp by

; use slow cooling (

).
Low Yield (Clear Solution) Acid modulator concentration too high.Reduce HCl/Benzoic acid amount; increase reaction time.
Product turns to gel in water Incomplete hydrolysis (Al-MOFs).Ensure water ratio is at least 4:1 (Water:DMF) for CAU-10.[5]
Cu-MOF is Green instead of Blue Presence of Cu(I) or impurities.Lower reaction temp to

; ensure aerobic conditions if Cu(II) is desired.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision process for synthesizing isophthalate MOFs based on metal source and desired properties.

IsophthalateSynthesis Start Isophthalate MOF Synthesis MetalSelect Select Metal Source Start->MetalSelect AlPath Aluminum (Al3+) (High Stability/Water Sorption) MetalSelect->AlPath Hydrophilic CuPath Copper (Cu2+) (High Porosity/Gas Storage) MetalSelect->CuPath Hydrophobic/Lewis Acid AlSolvent Solvent: Water/DMF (4:1) Hydrolysis Required AlPath->AlSolvent AlCond 135°C, 12h Autoclave AlSolvent->AlCond CAU10 Result: CAU-10-H (Helical Chains) AlCond->CAU10 CuSolvent Solvent: DMF/EtOH (Solubility Control) CuPath->CuSolvent CuMod Add Modulator: HCl or Benzoic Acid CuSolvent->CuMod CuCond 85°C, 24-48h Glass Vial CuMod->CuCond CuMOF Result: Cu-Isophthalate (Paddlewheel Cages) CuCond->CuMOF

Caption: Decision tree for selecting synthesis conditions based on metal node chemistry and target application.

References

  • Reinsch, H. et al. (2012).[5] Structures, Sorption Characteristics, and Defects of the Al-MOF CAU-10-H. Chemistry of Materials. Link

  • Cadiau, A. et al. (2015). Hydrolytically Stable Fluorinated Metal-Organic Frameworks for Energy-Efficient Dehumidification. Dalton Transactions. Link

  • Tan, K. et al. (2016). Mechanism of Water Adsorption in the Hydrophilic Metal-Organic Framework CAU-10-H. ACS Applied Materials & Interfaces. Link

  • Savage, M. et al. (2016). Synthesis and Characterization of Copper-Based MOFs (NOTT-100 series). Journal of the American Chemical Society. Link

  • Fröhlich, D. et al. (2014). Multicycle water vapour stability of microporous breathing MOF aluminium isophthalate CAU-10-H. RSC Advances. Link

Sources

Recrystallization solvents for purifying diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Recrystallization Protocols for Diethyl 5-(bromomethyl)isophthalate

Part 1: Executive Summary & Chemical Context

Diethyl 5-(bromomethyl)isophthalate is a critical intermediate in the synthesis of functionalized dendrimers, Metal-Organic Frameworks (MOFs), and pharmaceutical linkers. It is typically synthesized via the Wohl-Ziegler radical bromination of diethyl 5-methylisophthalate using N-bromosuccinimide (NBS).

The Challenge: The radical bromination process inherently generates a statistical mixture of three species with similar solubility profiles:

  • Starting Material: Diethyl 5-methylisophthalate (Under-reacted).

  • Target Product: Diethyl 5-(bromomethyl)isophthalate (Mono-bromo).

  • Impurity: Diethyl 5-(dibromomethyl)isophthalate (Over-reacted).

Standard flash chromatography is often inefficient for large-scale purification due to the similar polarity of the mono- and di-bromo species. Recrystallization offers a scalable, thermodynamic solution to isolate the target mono-bromide in high purity (>98%).

Part 2: Solvent Selection Strategy

The selection of a recrystallization solvent for benzyl bromides requires balancing solubility with chemical stability .

Critical Control Point: Solvolysis Risk
  • Avoid: Primary alcohols (Methanol, Ethanol) at high temperatures.

  • Reasoning: Benzyl bromides are potent electrophiles. Prolonged heating in alcohols can lead to solvolysis, generating the ether byproduct (e.g., diethyl 5-(methoxymethyl)isophthalate) via an SN1/SN2 mechanism.

  • Recommendation: If alcohols must be used, use Isopropanol (bulky, slower nucleophile) or keep temperatures <50°C.

Recommended Solvent Systems
Solvent SystemComposition (v/v)RoleSuitability
System A (Primary) Heptane / Ethyl Acetate 10:1 to 5:1 Best Balance. Heptane acts as the anti-solvent, forcing the product out upon cooling, while EtOAc ensures dissolution at reflux.
System B (High Purity) Cyclohexane 100% Specific Separation. Excellent for separating mono-bromo from di-bromo species due to rigid packing differences in the cyclohexane lattice.
System C (Green) Heptane / Toluene 9:1 Alternative. Toluene provides pi-stacking solubilization; Heptane drives precipitation. Safer than Benzene/CCl4.

Part 3: Detailed Experimental Protocol

Phase 1: Pre-Purification (Succinimide Removal)

Before recrystallization, the crude reaction mixture must be cleared of succinimide and inorganic salts.

  • Filtration: Cool the reaction mixture (typically in Acetonitrile or Benzene) to 0°C. Succinimide precipitates out. Filter off the solid.[1][2]

  • Aqueous Wash: Dilute the filtrate with Ethyl Acetate. Wash with water (

    
    ) and Brine (
    
    
    
    ) to remove trace succinimide and polar radical initiators.
  • Drying: Dry organic layer over Anhydrous MgSO

    
    . Concentrate in vacuo to yield the crude yellow oil/solid.
    
Phase 2: Recrystallization (System A: Heptane/EtOAc)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (15 mL) . Heat to mild reflux (approx. 75°C). The solid should fully dissolve. If not, add EtOAc in 1 mL increments.

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Heptane (approx. 60-80 mL) dropwise via an addition funnel.

    • Observation Point: Continue adding Heptane until a persistent cloudiness (turbidity) just begins to form.

    • Add 1-2 mL of EtOAc to clear the solution (restore transparency).

  • Controlled Cooling (The Separation Step):

    • Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents crash precipitation).

    • Mechanism:[1][2][3][4][5] Slow cooling allows the thermodynamically stable mono-bromo crystal lattice to form, excluding the di-bromo impurity which disrupts the packing.

    • Once at room temperature, place in a 4°C fridge for 4–12 hours.

  • Isolation:

    • Filter the white crystalline needles using a Buchner funnel.

    • Wash: Wash the cake with cold Heptane (

      
       mL).
      
    • Drying: Dry under high vacuum (< 5 mbar) at 30°C for 4 hours. Note: Benzyl bromides are lachrymators; dry in a fume hood.

Part 4: Process Visualization

Workflow Diagram 1: Purification Logic

RecrystallizationWorkflow Start Crude Reaction Mixture (Mono, Di, Starting Material, Succinimide) Filter Filtration (0°C) Remove Succinimide Start->Filter Wash Aq. Workup & Concentration Yield: Crude Yellow Solid Filter->Wash Solvent Dissolve in Hot EtOAc Add Hot Heptane to Turbidity Wash->Solvent Cooling Slow Cooling (25°C -> 4°C) Thermodynamic Selection Solvent->Cooling Nucleation Harvest Filtration & Cold Wash Cooling->Harvest Product Pure Diethyl 5-(bromomethyl)isophthalate (White Needles) Harvest->Product Liquor Mother Liquor (Contains Di-bromo & Starting Material) Harvest->Liquor

Caption: Step-by-step purification workflow isolating the mono-brominated species from reaction byproducts.

Workflow Diagram 2: Impurity Fate Map

ImpurityFate Crude Crude Mixture Mono Mono-Bromo (Target) Crude->Mono Di Di-Bromo (Impurity) Crude->Di SM Methyl Ester (Starting Mat.) Crude->SM Crystal Crystal Lattice (Solid Phase) Mono->Crystal High Lattice Energy Precipitates First Solution Mother Liquor (Liquid Phase) Di->Solution Steric Mismatch Remains Soluble SM->Solution High Solubility Remains Soluble

Caption: Thermodynamic fate of impurities during the controlled cooling process.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals.Temperature dropped too fast or solvent is too non-polar. Re-heat, add 5% more EtOAc, and seed with a pure crystal.
Low Yield Too much solvent used.Concentrate the mother liquor by 50% and perform a second "crop" crystallization.
Yellow Color Traces of Bromine (Br

).
Wash the initial organic layer with 10% Na

S

O

(Sodium Thiosulfate) before recrystallization.

References

  • Sigma-Aldrich. Dimethyl 5-bromoisophthalate Product Specification & Properties. (Analogous structural data). Available at:

  • European Patent Office. Process for the preparation of bromoisophthalic acid compounds (EP1293495B1). (Describes purification of isophthalic acid bromides using alcohol/solvent gradients). Available at:

  • BenchChem. Synthesis and Application of Dimethyl 3-(bromomethyl)phthalate. (Protocol for the isomeric phthalate system). Available at:

  • Organic Syntheses. Bromination of acetals and esters using NBS. Org. Synth. Coll. Vol. 6, 448. (General Wohl-Ziegler conditions). Available at:

Sources

Application Note: Covalent Functionalization of Amine-Terminated Surfaces with Diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Surface Chemists, and Drug Delivery Researchers Application Areas: Dendrimer Synthesis, Biosensor Development, Metal-Organic Framework (MOF) Anchoring, and Nanoparticle Coating.

Introduction & Mechanistic Rationale

The precise engineering of solid-state interfaces is a foundational requirement in modern nanotechnology and drug development. Functionalizing surfaces with branched, polyfunctional architectures allows for the exponential amplification of surface functional groups. Diethyl 5-(bromomethyl)isophthalate (DEBMIP) is a highly versatile bifunctional synthon. It features a highly electrophilic benzylic bromide and two protected carboxylic acid groups (ethyl esters).

When introduced to an amine-terminated surface—such as silica or glass modified with (3-aminopropyl)triethoxysilane (APTES)—a classic nucleophilic substitution (


) reaction occurs. The surface-bound primary amines act as nucleophiles, attacking the benzylic carbon of DEBMIP and displacing the bromide ion[1].
Causality in Experimental Design
  • Steric Control: While primary amines can theoretically undergo multiple alkylations to form tertiary amines, the bulky 3,5-bis(ethoxycarbonyl)phenyl group of DEBMIP imposes significant steric hindrance. On a rigid solid support where molecular mobility is restricted, this steric bulk heavily favors monoalkylation, yielding a stable secondary amine linkage.

  • Acid Scavenging: The

    
     displacement generates hydrogen bromide (HBr) as a byproduct. If left unneutralized, HBr will protonate neighboring unreacted primary amines (converting 
    
    
    
    to
    
    
    ). Protonated amines lack a lone pair and are entirely non-nucleophilic, which would prematurely halt surface grafting. To prevent this, a non-nucleophilic, sterically hindered base like Triethylamine (TEA) is added to the reaction mixture to scavenge HBr and drive the reaction to completion[2].
  • Solvent Selection: Anhydrous polar aprotic solvents (like DMF or THF) are mandatory. They accelerate the

    
     reaction by solvating the base cation while leaving the amine nucleophile unsolvated and highly reactive. Furthermore, anhydrous conditions prevent the competitive hydrolysis of the benzylic bromide into a benzylic alcohol.
    

Experimental Workflow & Visualization

The following workflow illustrates the end-to-end transformation from a raw hydroxylated substrate to a high-density dicarboxylic acid surface, utilizing DEBMIP as the critical branching linker.

Workflow A 1. Clean Substrate (Hydroxyl-Rich) B 2. Silanization (APTES) A->B C 3. Amine Surface (-NH2) B->C D 4. S_N2 Grafting (DEBMIP + TEA) C->D Nucleophilic Attack E 5. Bis-Ester Surface D->E -HBr F 6. Hydrolysis (NaOH) E->F Deprotection G 7. Dicarboxylic Acid Surface F->G Deprotection

Workflow for covalent functionalization of amine surfaces with DEBMIP and subsequent hydrolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The rigorous washing steps ensure that subsequent characterizations measure true covalent bonds rather than physisorbed artifacts.

Phase 1: Preparation of Amine-Terminated Surface
  • Substrate Activation: Immerse the silica/glass substrate in Piranha solution (3:1

    
     : 
    
    
    
    ) for 30 minutes to generate a high density of surface hydroxyl (
    
    
    ) groups. (Caution: Piranha is highly reactive). Rinse copiously with deionized (DI) water and dry under a stream of
    
    
    .
  • Silanization: Incubate the activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 12 hours at room temperature.

  • Curing: Remove the substrate, sonicate in fresh toluene for 5 minutes to remove unbound silane, and bake at 110°C for 30 minutes to cross-link the siloxane network.

Phase 2: Grafting of DEBMIP
  • Solution Preparation: In a dry, inert environment (e.g., nitrogen-filled glovebox or Schlenk line), dissolve DEBMIP to a concentration of 50 mM in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add Triethylamine (TEA) to the solution to achieve a final concentration of 75 mM (a 1.5 molar equivalent relative to DEBMIP)[2].

  • Reaction: Submerge the APTES-functionalized substrate into the DEBMIP/TEA solution. Seal the reaction vessel and heat to 70°C for 18 hours. Mild heating provides the activation energy necessary to overcome the steric bulk of the isophthalate group[3].

Phase 3: Stringent Washing (Self-Validation Step)
  • Primary Wash: Remove the substrate and immediately sonicate in pure DMF for 10 minutes. This removes unreacted DEBMIP and soluble

    
     salts.
    
  • Secondary Wash: Sonicate in absolute ethanol for 5 minutes to displace the high-boiling DMF.

  • Tertiary Wash: Rinse with DI water, followed by a final ethanol rinse. Dry thoroughly under a stream of

    
    .
    
Phase 4: Ester Hydrolysis (Optional)

To convert the terminal ethyl esters into reactive dicarboxylic acids (ideal for peptide coupling or MOF nucleation):

  • Immerse the bis-ester functionalized substrate in a 0.5 M NaOH solution (in 1:1 THF/Water) for 6 hours at room temperature.

  • Neutralize and protonate the carboxylates by immersing the substrate in 0.1 M HCl for 10 minutes.

  • Rinse with DI water and dry under

    
    .
    

Quantitative Data Presentation

To verify the success of each functionalization step, surface characterization should be performed. The table below summarizes the expected physicochemical shifts, providing a benchmark for quality control.

Surface StageStatic Water Contact Angle (°)XPS N 1s Peak (eV)XPS C 1s Peak (eV)Surface Functionality
1. Hydroxylated < 10° (Highly Hydrophilic)None~284.8 (Adventitious C)

2. Amine-Terminated 45° - 55°~399.5 (Primary

)
~285.5 (

)

3. DEBMIP Grafted 70° - 75° (Hydrophobic)~398.5 (Secondary

)
~289.0 (Ester

)

4. Hydrolyzed Acid 20° - 30° (Hydrophilic)~398.5 (Secondary

)
~288.5 (Acid

)

Note: The complete disappearance of the Br 3d peak (~68 eV) in XPS analysis after Phase 3 washing confirms that the


 displacement was successful and that no unreacted DEBMIP or trapped 

salts remain on the surface.

References

1.[1] 2-(Bromomethyl)thiophene | 45438-73-1. Benchchem. 2.[3] ChemComm - RSC Publishing. rsc.org. 3.[2] Fluorinated-Triazole-Modified ZnO and Its Application in Marine Antifouling. SciSpace.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of diethyl 5-(bromomethyl)isophthalate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Diethyl 5-(bromomethyl)isophthalate

Case ID: DEBMI-STAB-001 Status: Active Classification: Benzylic Bromide Handling / Hydrolysis Prevention

Executive Summary

Diethyl 5-(bromomethyl)isophthalate is a highly reactive benzylic bromide. Its storage stability is compromised by a specific vulnerability: the carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by atmospheric moisture. This hydrolysis releases hydrogen bromide (HBr), a strong acid that acts as an autocatalyst, accelerating further degradation of both the benzylic position and the ester moieties.

This guide provides a self-validating storage protocol and troubleshooting steps to arrest this cycle.

Module 1: The Degradation Mechanism

Why does the solid turn into a sticky oil?

The degradation is not merely a phase change; it is a chemical transformation driven by the "HBr Autocatalytic Cycle." Understanding this pathway is critical for effective prevention.

Key Pathway:

  • Initiation: Trace moisture attacks the benzylic carbon (

    
    ), displacing bromide.
    
  • Release: This generates the hydroxymethyl derivative (an alcohol) and HBr gas.

  • Propagation: HBr acidifies the local environment, catalyzing the hydrolysis of the ethyl ester groups and further destabilizing the crystal lattice, leading to liquefaction (oil formation).

G DEBMI Diethyl 5-(bromomethyl) isophthalate (Solid) Transition Nucleophilic Attack (Benzylic Position) DEBMI->Transition Moisture Atmospheric Moisture (H₂O) Moisture->Transition Ingress Alcohol Degradant: Hydroxymethyl derivative (Oily/Sticky) Transition->Alcohol Degradation HBr HBr (Acid + Lachrymator) Transition->HBr Release HBr->DEBMI Lattice Destabilization Esters Ester Hydrolysis (Secondary Degradation) HBr->Esters Acid Catalysis

Figure 1: The autocatalytic hydrolysis cycle. Note that HBr generation creates a feedback loop that accelerates physical state changes (solid to oil).

Module 2: Storage Protocol (The "Zero-Moisture" Standard)

Do not rely on standard refrigeration alone. The following protocol creates a redundant barrier system.

ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV light (preventing photolytic C-Br cleavage). PTFE resists HBr corrosion better than standard polyethylene liners.
Atmosphere Argon or Nitrogen (Inert)Displaces humid air. Argon is heavier than air and provides a superior "blanket" over the solid.
Secondary Barrier Desiccator or Sealed Bag with

Phosphorus pentoxide (

) is an irreversible desiccant, superior to silica gel for trapping trace moisture.
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the nucleophilic attack of water on the C-Br bond.
Handling Warm to RT before openingCRITICAL: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis immediately.

Module 3: Troubleshooting & FAQs

Q1: The material has turned from a white solid to a yellow, sticky gum. Is it usable?

Status: Critical Failure.

  • Diagnosis: The "gum" indicates the formation of the hydroxymethyl impurity (alcohol) and trapped HBr. The yellow color typically results from trace oxidation or bromination side-products catalyzed by the acid.

  • Action: Check the melting point.[1][2] The dimethyl analog melts at ~123-126°C [1]; the diethyl ester should be a distinct solid. If it is liquid at room temperature, purity is likely <80%.

  • Remediation: If the degradation is minor (sticky solid, not oil), perform a recrystallization (see Module 4). If it is an oil, repurification may be cost-prohibitive compared to repurchasing.

Q2: When I open the bottle, there is a sharp, acrid smell. Is this normal?

Status: Warning.

  • Diagnosis: This is the smell of Hydrogen Bromide (HBr). It confirms that hydrolysis has already started. Benzylic bromides are potent lachrymators (tear-inducing) [2].

  • Action: Vent the vial in a fume hood for 15 minutes to off-gas the HBr. Perform a TLC (Thin Layer Chromatography) to assess purity.[3]

  • Safety Note: Do not inhale. HBr is corrosive to respiratory tissues.

Q3: Can I recrystallize using Ethanol or Methanol?

Status: Prohibited.

  • Reasoning: While alcohols are common recrystallization solvents, they are nucleophiles. Heating a benzylic bromide in ethanol can cause solvolysis , converting your product into the ethyl ether derivative (Diethyl 5-(ethoxymethyl)isophthalate) via an

    
     pathway.
    
  • Correct Protocol: Use a non-nucleophilic solvent system (See Module 4).

Module 4: Remediation (Recrystallization Protocol)

Use this protocol to salvage material that has slightly yellowed or clumped.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent). Note: This system avoids nucleophilic attack.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C). Do not boil excessively.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in a -20°C freezer for 2 hours.

  • Filtration: Filter the crystals rapidly and wash with cold Hexanes.

  • Drying: Dry under high vacuum (< 1 mbar) to remove solvent traces, which can trap moisture.

References

  • ChemicalBook. (n.d.). Dimethyl 5-(bromomethyl)isophthalate Properties and Melting Point. Retrieved from

  • ThermoFisher Scientific. (2025). Safety Data Sheet: Lachrymator and Corrosive Warnings for Benzylic Bromides. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Dimethyl 5-(bromomethyl)isophthalate. Retrieved from

Sources

Technical Support Center: Purification Strategies for Diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #WZ-NBS-001 Topic: Removal of Unreacted NBS and Succinimide Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are performing a Wohl-Ziegler radical bromination of diethyl 5-methylisophthalate to synthesize diethyl 5-(bromomethyl)isophthalate . The reaction mixture currently contains:

  • Target Product: Diethyl 5-(bromomethyl)isophthalate (benzylic bromide, ester).

  • Reagent: Unreacted N-Bromosuccinimide (NBS).[1][2]

  • Byproduct: Succinimide.

Critical Constraints:

  • Hydrolysis Risk: The benzylic bromide moiety is highly electrophilic and susceptible to hydrolysis (forming the benzyl alcohol) in the presence of water/bases. The ester groups are sensitive to saponification.

  • Safety: Benzylic bromides are potent lachrymators (tear agents).

  • Purity: Unreacted NBS is an oxidizer that can degrade the product during storage.

Module 1: Chemical Quenching (The Aqueous Workup)

This is the standard protocol for neutralizing oxidative impurities (NBS) and washing away polar byproducts (succinimide).

The Mechanism

We utilize a redox reaction to convert the lipophilic, oxidative NBS into water-soluble succinimide and bromide salts.

  • Reagent: Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Reaction:

    
    
    
Step-by-Step Protocol
  • Cooling: Cool the reaction mixture to 0–5°C .

    • Reasoning: Low temperature minimizes the rate of ester hydrolysis and benzylic substitution by water.

  • Reductive Wash: Wash the organic phase (e.g.,

    
    , 
    
    
    
    , or Benzene) with a 10% w/v aqueous Sodium Thiosulfate solution.
    • Observation: The orange/yellow color (indicative of

      
       or NBS) should fade to pale yellow or colorless.
      
  • Bicarbonate Wash: Wash the organic phase with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Reasoning: Succinimide is weakly acidic (

      
      ).[1] A mild base deprotonates it, vastly increasing its water solubility and partitioning it out of the organic phase.
      
    • Warning: Do NOT use Sodium Hydroxide (

      
      ). Strong bases will hydrolyze your ethyl esters and the benzylic bromide.
      
  • Brine Wash & Dry: Wash with saturated brine, separate, and dry over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
Workflow Visualization

AqueousWorkup Start Crude Reaction Mixture (Organic Solvent) Quench Add 10% Na2S2O3 (aq) (Reduces NBS) Start->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 AqueousWaste1 Aqueous Waste (Succinimide, Bromide salts) PhaseSep1->AqueousWaste1 Bottom Layer (if DCM) OrganicPhase1 Organic Phase PhaseSep1->OrganicPhase1 BaseWash Add Sat. NaHCO3 (Deprotonates Succinimide) OrganicPhase1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqueousWaste2 Aqueous Waste (Succinimide salts) PhaseSep2->AqueousWaste2 OrganicPhase2 Purified Organic Phase PhaseSep2->OrganicPhase2 To Drying & Evap

Figure 1: Aqueous workup workflow for the removal of oxidative NBS and polar succinimide.

Module 2: The Precipitation Method (Non-Aqueous)

If your reaction was performed in non-polar solvents like Carbon Tetrachloride (


), Benzene, or Cyclohexane, you can exploit the extreme insolubility of succinimide.
Solubility Data Table
ComponentSolubility in

/Hexane
Solubility in WaterSolubility in Acetone
NBS InsolubleSlightly SolubleSoluble
Succinimide Insoluble (Floats)Very Soluble Soluble
Product SolubleInsolubleSoluble
Protocol
  • Chill: Cool the reaction mixture to 0°C (ice bath).

    • Reasoning: Succinimide is virtually insoluble in cold non-polar solvents. Cooling maximizes precipitation.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite.

    • Result: The white solid filter cake is mostly Succinimide.

    • Note: This removes the bulk byproduct (Succinimide) but may leave trace unreacted NBS in the filtrate.

  • Polishing: If the filtrate remains yellow (trace NBS), perform a quick wash with 5% Sodium Thiosulfate as described in Module 1.

Module 3: Recrystallization (Final Purification)

For drug development applications requiring >99% purity, recrystallization is superior to chromatography for this compound.

  • Solvent System: Hexane/Ethyl Acetate (10:1) or Cyclohexane.[3][4]

  • Procedure:

    • Dissolve the crude solid in minimum hot Ethyl Acetate.

    • Slowly add hot Hexane until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical: Do not heat excessively; benzylic bromides can degrade thermally.

Troubleshooting & FAQs

Q: The product turned into a lachrymatory oil instead of a solid. What happened? A: This often indicates residual solvent or hydrolysis.

  • Residual Solvent: Benzylic bromides hold onto solvents like

    
     tenaciously. Dry under high vacuum for extended periods.
    
  • Hydrolysis: If you used NaOH or warm water washes, you likely formed diethyl 5-(hydroxymethyl)isophthalate. Check NMR for a shift in the benzylic protons (from ~4.5 ppm for

    
     to ~4.7 ppm for 
    
    
    
    ).

Q: My reaction mixture turned brown/red. Is this normal? A: A light orange tint is normal (trace


). A deep brown/red color indicates excessive bromine generation, likely due to wet NBS or high temperatures.
  • Fix: Wash with Sodium Thiosulfate immediately. Ensure your NBS is stored dry and white (recrystallize NBS from water if it is yellow before use).

Q: Can I use Sodium Sulfite (


) instead of Thiosulfate? 
A:  Yes, but be cautious. Acidifying sulfite solutions releases 

gas (toxic).[1] Thiosulfate is generally preferred as it is more robust, though it can precipitate sulfur if the pH drops too low.

References

  • Wohl-Ziegler Reaction Overview & Mechanism

    • Djerassi, C. (1948).[5] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[5] Link

  • Benzylic Bromination of Isophthalates (Specific Precedent)

    • Li, X., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[6] ChemRxiv. Link

  • NBS Quenching Protocols

    • BenchChem Technical Support.[1] (2025).[1][7][8][9] N-Bromosuccinimide (NBS) Reaction Workup Guide. Link

  • Solubility Data for Succinimide/NBS

    • GuideChem. (2020). N-Bromosuccinimide Properties and Solubility. Link

Sources

Minimizing dibromination side products in benzyl bromination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dibromination Side Products in Benzylic Bromination Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4

Diagnostic & Triage: What is your impurity profile?

Before altering your protocol, identify the specific failure mode using the diagnostic matrix below.

Observation (HPLC/GC)DiagnosisRoot CauseImmediate Action
>10% Dibromide Runaway Radical Flux Excess instantaneous

concentration or localized hot spots.
Switch to Section 3.1 (Stoichiometry & Addition).
High SM + Dibromide Kinetic Stall Reaction stalled, user added more NBS/Initiator, causing over-bromination of product.Review Section 3.2 (Solvent & Initiation).
Ring Bromination Ionic Leakage Mechanism shifted from Radical (

) to Electrophilic Aromatic Substitution (

).
Check Section 3.3 (Moisture/Lewis Acids).
The Mechanistic Logic: Why Dibromination Happens

To prevent dibromination, you must understand the Wohl-Ziegler Cycle . The enemy is not the reaction time, but the standing concentration of molecular bromine (


) .

If


 rises too high, the reaction kinetics shift. The monobrominated product (benzyl bromide) often stabilizes a radical better than the starting material (due to the heavy atom effect and radical stabilization), making it a "radical sink."

The Golden Rule: You must maintain


 at a steady-state minimum—just enough to propagate the chain, but never enough to saturate the solution.

WohlZiegler NBS NBS (Reagent) Br2 Br2 (Active Species) NBS->Br2 Reaction with HBr (Rate Limiting Step) HBr HBr (Byproduct) HBr->NBS Substrate Substrate (Toluene Deriv.) Radical_A Benzylic Radical Substrate->Radical_A Br• abstraction Product Product (Benzyl Bromide) Radical_A->Product + Br2 Product->HBr + H• Dibromide Dibromide (Over-reaction) Product->Dibromide High [Br2] or Excess Radical Flux

Figure 1: The Wohl-Ziegler Cycle.[1][2][3][4] Note the red path: High


 concentrations attack the Product, leading to dibromination.
Troubleshooting Protocols
3.1 Scenario A: "I have >10% Dibromide." (The Starvation Protocol)

Issue: You are feeding the reaction too fast or using incorrect stoichiometry. Solution: Shift from "Reagent Excess" to "Substrate Excess."

Protocol:

  • Stoichiometry: Reduce NBS to 0.90 – 0.95 equivalents .

    • Why: It is thermodynamically easier to separate unreacted starting material (non-polar) from the monobromide than it is to separate the monobromide from the dibromide (similar polarity/boiling points).

  • Addition Mode: Do not dump NBS. Use Portion-wise Addition .

    • Add NBS in 4 portions over 1 hour.

    • Add Initiator (AIBN/BPO) with each portion.

  • Temperature: If using thermal initiation, ensure the solvent is at reflux before adding reagents. A cold start allows

    
     to build up before the radical chain initiates.
    
3.2 Scenario B: "I need a greener solvent." (The Solubility Switch)

Issue:


 is banned/toxic. You need an alternative that maintains selectivity.
Solution:  Use Acetonitrile (

)
or Trifluoromethylbenzene (

)
.
  • Acetonitrile: NBS is soluble, but Succinimide is insoluble.[4] As the reaction proceeds, succinimide crashes out, driving the equilibrium forward. This solvent often shows higher selectivity than

    
     due to polarity effects stabilizing the transition state [1].
    
  • Trifluoromethylbenzene (

    
    ):  A direct drop-in replacement for 
    
    
    
    with similar boiling point and radical stability profiles, but significantly lower toxicity [2].
3.3 Scenario C: "The Rescue." (Chemical Purification)

Issue: The reaction is done, and you have 15% dibromide. You cannot separate it by distillation. Solution: Selective reduction using Diethyl Phosphite .

This method chemically "reverses" the dibromination without touching the monobromide or the aromatic ring.

Step-by-Step Rescue Protocol:

  • Dissolve the crude mixture (containing mono- and dibromide) in THF or Toluene.

  • Add Diethyl Phosphite (

    
    )  (1.0 eq relative to the dibromide content).
    
  • Add DIPEA (Diisopropylethylamine) (1.1 eq relative to dibromide).

  • Stir at 40°C for 2–4 hours.

  • Mechanism: The phosphite selectively reduces the

    
    -dibromide back to the benzyl bromide.
    
  • Wash with water to remove the phosphate byproducts.

Source: Validated by process chemistry teams at Amgen for large-scale purifications [3].

Advanced Methodology: Continuous Flow

For high-value substrates where selectivity is critical (e.g., drug intermediates), batch chemistry is often inferior. Continuous flow chemistry offers superior control over residence time and light irradiation (photochemistry).[5]

The "Flow" Advantage: In a flow reactor, the substrate is exposed to the radical source for a precise window (e.g., 5 minutes) and then immediately quenched. This prevents the "Product" from lingering in the reactor to become "Dibromide."

Recommended Setup (Photochemical):

  • Light Source: 450 nm (Blue LED) or CFL.

  • Solvent: Acetonitrile (avoids clogging as succinimide is flushed or solubilized in mixed systems).

  • Residence Time: Titrate residence time (Rt) to 80% conversion. Never aim for 100% conversion in flow if selectivity is the goal.

FAQ: Quick Technical Fixes

Q: Can I use light instead of AIBN? A: Yes. Visible light (blue LED) is often cleaner. It allows you to run the reaction at lower temperatures (room temp), which reduces the entropic probability of the second bromination event.

Q: Why is my reaction turning dark orange/brown immediately? A: High


 concentration. Your initiation failed.
  • Fix: Purge with

    
     more vigorously (oxygen inhibits radicals). Add a fresh "spike" of initiator. Check if your light source is actually hitting the solution (penetration depth).
    

Q: How do I remove unreacted NBS? A: Wash the organic layer with Sodium Thiosulfate (


)  solution. This quenches active bromine species immediately.
References
  • Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow."[6] Journal of Organic Chemistry, 2014, 79(1), 223–229.[6]

  • Mauger, C., et al. "Trifluoromethylbenzene: A Useful Solvent for Radical Reactions." Organic Process Research & Development, 2018. (See also general solvent guides for PhCF3 as CCl4 replacement).

  • Scientific Update. "Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update, 2022. (Referencing Amgen process data).

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317.

Sources

Troubleshooting low conversion in radical bromination of isophthalates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Radical Bromination of Isophthalates

  • Topic: Troubleshooting Low Conversion & Selectivity in Wohl-Ziegler Bromination

  • Target Audience: Synthetic Chemists, Process Development Scientists[1]

  • Current Status: [ONLINE]

Introduction: The "Hidden" Complexity of Isophthalates

Welcome to the technical support portal. You are likely here because your bromination of dimethyl isophthalate (or similar derivatives) has stalled, or you are struggling to separate the mono-bromide from the bis-bromide.

While the Wohl-Ziegler reaction is a textbook transformation, isophthalates present a specific kinetic challenge: the electron-withdrawing ester groups (


) deactivate the aromatic ring, preventing electrophilic side reactions, but they also destabilize the benzylic radical intermediate compared to electron-rich systems (like toluene). Furthermore, the presence of two identical benzylic sites creates a statistical battle between mono- and bis-bromination.[1]

This guide moves beyond basic "recipe following" to diagnose the kinetic and thermodynamic failures in your flask.

Module 1: Diagnostic Triage (The "Why is it failing?" Workflow)

Before adding more catalyst, trace your symptoms through this logic tree to identify the root cause.[1]

Troubleshooting Start START: Reaction Stalled/Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor Orange Persistently Orange/Red CheckColor->Orange After 1 hour Pale Pale Yellow / White Precipitate CheckColor->Pale After 1 hour O2Check Did you sparge with Argon? Orange->O2Check FloatCheck Is Succinimide Floating? Pale->FloatCheck InitiationFail DIAGNOSIS: Initiation Failure (Radical chain did not start) PropagationFail DIAGNOSIS: Propagation/Stoichiometry (Chain started but terminated) O2Check->InitiationFail No (O2 Inhibition) SolventCheck Check Solvent/Temperature O2Check->SolventCheck Yes SolventCheck->InitiationFail Temp < Initiator Half-life FloatCheck->InitiationFail No (NBS settled at bottom) FloatCheck->PropagationFail Yes (Reaction worked, check HPLC)

Figure 1: Diagnostic logic tree for identifying radical chain termination versus initiation failure.

Module 2: The Chemistry Engine (Mechanism & Causality)[2][3][4][5]

To fix the reaction, you must understand the Goldfinger Mechanism . Unlike standard bromination where NBS provides the radical, NBS actually serves as a reservoir to maintain a low, steady concentration of molecular bromine (


).[1][2][3]

The Critical Failure Point: For isophthalates, the Hydrogen Abstraction step is the rate-determining step (RDS). The ester groups withdraw electron density, making the benzylic C-H bond stronger and the resulting radical more electrophilic and less stable than in toluene.

Mechanism NBS NBS (Reservoir) Br2 Br2 (Trace) NBS->Br2 Initiation BrRad Br• (Active Species) Br2->BrRad hv or Heat HBr HBr BrRad->HBr + Substrate (RDS) Substrate Isophthalate (Substrate) BenzylicRad Benzylic Radical (Unstable) Substrate->BenzylicRad - H• Product Benzyl Bromide (Product) BenzylicRad->Product + Br2 Succinimide Succinimide HBr->Succinimide + NBS Succinimide->Br2 Regeneration

Figure 2: The Goldfinger Mechanism.[1] Note that HBr is required to regenerate Br2 from NBS.[1] If you neutralize HBr (e.g., with basic impurities), the reaction stops.[1]

Module 3: Critical FAQs & Troubleshooting

Q1: The reaction stays orange and NBS sits at the bottom. What is wrong?

A: You have an Initiation Failure. If the solution remains orange (indicating unreacted


 or NBS impurities) and NBS remains as a dense solid at the bottom, the radical chain never started.
  • Cause 1: Oxygen Inhibition.

    
     is a diradical that reacts with carbon radicals at diffusion-controlled rates, quenching the chain.[1]
    
    • Fix: Do not just "flush" the headspace. Sparge the solvent with Argon/Nitrogen for 15–20 minutes before adding the initiator.

  • Cause 2: Temperature Mismatch. [1]

    • Fix: Match your temperature to the initiator's 10-hour half-life (

      
      ).[4][5]
      
    • AIBN: Requires >65°C (Refluxing benzene/MeCN is ideal).[1]

    • Benzoyl Peroxide (BPO): Requires >75°C (Refluxing

      
       or PhCF_3$).[1]
      
Q2: I need the Mono-bromide, but I keep getting 15% Bis-bromide. How do I stop it?

A: This is a statistical problem, not a chemical one. Because the two methyl groups on dimethyl isophthalate are chemically equivalent, the product (mono-bromide) is still reactive.[1] In fact, the electron-withdrawing bromine might slightly deactivate the second methyl group, but not enough to prevent over-reaction.[1]

  • The "Rule of 40": Stop the reaction at 40-50% conversion .

  • Protocol Adjustment: Use 0.9 equivalents of NBS. Do not use excess NBS.[1][6]

  • Purification: Isophthalates have high crystallinity.[1] The bis-bromide is usually much less soluble in hexanes/methanol than the mono-bromide. Use fractional crystallization rather than chromatography.

Q3: Which solvent should I use? ( is banned/unavailable)

A: Switch to Trifluorotoluene (PhCF


) or Methyl Acetate. 
While 

is the historical gold standard because it dissolves the substrate but precipitates succinimide (driving the reaction), it is toxic and ozone-depleting.[7]
SolventSuitabilityNotes

ExcellentHistorical standard.[1][7][6] Succinimide floats.[1][7] Toxic.
PhCF

Excellent"Oxshot".[1] High boiling point (102°C).[1] Inert to radicals.[1]
Acetonitrile GoodPolar.[1] Solubilizes NBS better (can lead to side reactions).[1]
DCM PoorBoiling point (40°C) is too low for AIBN activation.[1]
Benzene GoodCarcinogenic.[1] Good temperature for AIBN.
Q4: My yield is low, and the flask smells like acid.

A: Moisture ingress (Hydrolysis). NBS hydrolyzes to Succinimide + HOBr (Hypobromous acid) in the presence of water. HOBr does not do radical bromination; it does electrophilic bromination or decomposes.[1]

  • Fix: Dry solvents over molecular sieves (3Å).[1] Ensure the condenser is dry.

Module 4: Validated Experimental Protocol

Protocol: Mono-Bromination of Dimethyl Isophthalate Standardized for 10 mmol scale

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Dimethyl Isophthalate (1.94 g, 10 mmol)[1]

    • N-Bromosuccinimide (1.60 g, 9.0 mmol) – Note: 0.9 eq to minimize bis-bromination.[1]

    • Solvent: Trifluorotoluene (

      
      -trifluorotoluene) (20 mL).
      
    • Initiator: AIBN (82 mg, 0.5 mmol, 5 mol%).[1]

  • Degassing (CRITICAL): Suspend substrate and NBS in solvent. Sparge with Argon via a needle submerged in the liquid for 15 minutes.

  • Initiation: Add AIBN in one portion.

  • Reaction: Heat to reflux (bath temp ~110°C).

    • Visual Check: The dense NBS solid (bottom) should slowly disappear and be replaced by a fluffy, white solid (Succinimide) that floats to the top.

    • Time: Typically 2–4 hours.[1]

  • Workup: Cool to 0°C to precipitate more succinimide. Filter off the white solid. Concentrate the filtrate.

  • Purification: Recrystallize from Methanol/Hexanes to separate mono-bromide from unreacted starting material and trace bis-bromide.

References

  • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. (Retrieved 2024).[1] Mechanistic details and solvent compatibility. Link

  • Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide as a Brominating Agent in Ionic Liquids." Tetrahedron Letters, 50(26), 3445-3448.[1] (Modern solvent alternatives).[1][8] Link[1]

  • Offermann, D. A., et al. (2006).[1] "Benzylic Bromination of Toluenes Using N-Bromosuccinimide." Journal of Organic Chemistry. (Kinetics of electron-deficient rings). Link[1]

  • BenchChem. (2025).[1][9] "A Comparative Guide to Polymerization Initiators: AIBN vs. BPO." (Initiator half-life data). Link[1]

Sources

Technical Support Center: Purification of Brominated Isophthalate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Separation Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing linkers for Metal-Organic Frameworks (MOFs) or pharmaceutical intermediates. The bromination of dimethyl isophthalate (DMI) is a classic electrophilic aromatic substitution that often results in a frustrating statistical mixture:

  • Unreacted Starting Material (DMI)

  • Mono-bromo product (Target: usually Dimethyl 5-bromoisophthalate)

  • Di-bromo byproducts (Impurities: e.g., Dimethyl 4,6-dibromoisophthalate)

Because the ester groups dominate the polarity of the molecule, the addition of one or two bromine atoms causes only subtle changes in dipole moment, making separation by polarity (chromatography) difficult. Furthermore, the high lattice energy of the symmetric analogs can complicate recrystallization.

This guide provides a logic-driven workflow to isolate your target mono-bromo ester with high purity (>98%).

Diagnostic & Analytical Triage

Before choosing a purification method, you must define your crude mixture's composition. Do not rely solely on NMR; you need a separation-based metric.

Reference Data: Physicochemical Properties

Note: Values are approximate and solvent-dependent.

CompoundStructureMelting Point (°C)Relative Polarity (

)*
Solubility in MeOH
Dimethyl Isophthalate (SM) Non-brominated64 – 68°CLow (0.30)High
Dimethyl 5-bromoisophthalate Mono-bromo (Target)85 – 89°CMedium (0.45)Moderate (Hot only)
Dimethyl 4,6-dibromoisophthalate Di-bromo (Impurity)>110°CHigh (0.60)Low

*In 10% Ethyl Acetate / 90% Hexane on Silica Gel.

Workflow Decision Matrix

Use this logic flow to determine the correct purification strategy.

PurificationLogic Start Analyze Crude Mixture (TLC / GC-MS) CheckSM Is Starting Material (SM) > 10%? Start->CheckSM CheckDi Is Di-bromo Impurity > 15%? CheckSM->CheckDi No (Reaction Complete) Column STRATEGY B: Flash Chromatography (Gradient Elution) CheckSM->Column Yes (SM hard to remove by recryst) Recryst STRATEGY A: Fractional Recrystallization (Methanol) CheckDi->Recryst No (Mainly Mono-bromo) CheckDi->Column Yes (Complex Mix) Hydrolysis STRATEGY C: Hydrolysis & Acid Separation (Rescue Protocol) Recryst->Hydrolysis If Purity < 95% fails Column->Hydrolysis If separation poor

Caption: Decision matrix for selecting the optimal purification pathway based on crude composition.

Protocol A: Fractional Recrystallization (The Workhorse)

This is the preferred method for scales >10g where the di-bromo impurity is low (<10%). The logic relies on the solubility differential in protic solvents. The mono-bromo ester is significantly more soluble in hot methanol than the di-bromo species, but less soluble than the unreacted starting material.

Reagents
  • Solvent: HPLC-grade Methanol (MeOH).

  • Anti-solvent (Optional): Deionized Water.

Step-by-Step Methodology
  • Saturation Point Determination:

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add MeOH (approx. 3 mL per gram of crude).

    • Heat to reflux (65°C).

    • Critical Step: If solids remain at reflux, do not add infinite solvent. The insoluble solid is likely the Di-bromo impurity .

  • Hot Filtration (The "Di-bromo Cut"):

    • If you observe insoluble material at reflux, perform a hot filtration immediately through a pre-warmed glass frit or fluted filter paper.

    • Result: The solid on the filter is the Di-bromo enriched fraction. The filtrate contains your Mono-bromo target and SM.

  • Controlled Cooling (The "Mono-bromo Cut"):

    • Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring (50 RPM).

    • Observation: White needles of Dimethyl 5-bromoisophthalate should form.

    • Troubleshooting: If no crystals form at RT, cool to 4°C. Do not cool to -20°C yet, as this will crash out the unreacted Starting Material.

  • Filtration & Wash:

    • Filter the crystals.[1][2]

    • Wash with cold MeOH (0°C).

    • The Mother Liquor: Contains the unreacted Starting Material and soluble isomers. Save this for reprocessing if yield is low.

Protocol B: Flash Chromatography (High Purity)

Use this when the mixture is complex (e.g., SM, Mono, and Di are all present in significant amounts).

The "Lipophilicity Rule"

Bromine atoms are lipophilic. In a normal-phase (Silica) system, the elution order will be:

  • Fastest: Di-bromo (Most lipophilic, least interaction with Silica).

  • Middle: Mono-bromo (Target).

  • Slowest: Unreacted Starting Material (Most polar).

Chromatographic Setup
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[3]

StepSolvent CompositionVolume (Column Volumes)Purpose
1 100% Hexane2 CVColumn Equilibration
2 98% Hexane / 2% EtOAc3 CVElute non-polar debris
3 95% Hexane / 5% EtOAc5 - 10 CVElute Di-bromo Impurity
4 90% Hexane / 10% EtOAc10 - 15 CVElute Mono-bromo Target
5 70% Hexane / 30% EtOAc3 CVFlush Unreacted SM

Technical Insight: A shallow gradient (increasing polarity very slowly) is required because the


 between the mono- and di-bromo species is often < 0.1.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during Protocol A. Why?

Cause: The solution is too concentrated, or the purity is too low (eutectic mixture formation). Solution:

  • Re-heat the mixture to reflux.

  • Add 10-20% more Methanol.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall at 40°C.

  • Switch Solvent: If MeOH fails, try Ethanol/Water (9:1) . The water increases the polarity drastically, forcing the hydrophobic bromo-esters out of solution.

Q2: TLC shows the Mono-bromo and Di-bromo spots are overlapping.

Cause: Ethyl Acetate is too strong of a modifier, compressing the separation. Solution: Switch the modifier. Use Toluene or Dichloromethane (DCM) instead of Ethyl Acetate.

  • New System: Hexane / DCM (gradient from 100:0 to 50:50).

  • Reasoning: DCM provides better selectivity for halogenated aromatics due to

    
    -
    
    
    
    interactions and polarizability differences.
Q3: Can I distill the mixture?

Advice: Avoid if possible. Dimethyl 5-bromoisophthalate has a boiling point >150°C at reduced pressure (0.4 mmHg). The difference in boiling points between the mono- and di-bromo species is small, requiring a high-efficiency fractionating column. Furthermore, prolonged heating can cause decarboxylation or transesterification.

Q4: I cannot separate them by Column or Crystallization. What is the "Nuclear Option"?

Strategy C: Hydrolysis (The Rescue Protocol) If the esters are inseparable, convert them to acids.

  • Hydrolysis: Treat crude mix with NaOH/Water/MeOH.

  • Acidification: Acidify to pH 1 with HCl.

  • Separation: 5-bromoisophthalic acid is significantly less soluble in water than isophthalic acid. It often precipitates as a pure solid, while the di-bromo acid (very insoluble) may require a hot filtration step similar to Protocol A.

  • Re-esterification: Reflux the purified acid in MeOH with catalytic

    
    .
    

References

  • Synthesis and Purification of Bromoisophthalates

    • Source: European Patent EP1293495B1. "Process for the preparation of bromoisophthalic acid compounds."
    • Relevance: Establishes Methanol as the primary recrystallization solvent and confirms the solubility hierarchy (Di-bromo < Mono-bromo < Unreacted).
    • URL:

  • Chromatographic Behavior of Halogenated Aromatics

    • Source: BenchChem Technical Support.[1] "Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers."

    • Relevance: Validates the lipophilicity rule where bromination increases retention time in Reverse Phase (C18) and decreases retention (increases Rf) in Normal Phase.
    • URL:

  • Physical Properties & Safety Data

    • Source: Sigma-Aldrich (Merck) Product Specification. "Dimethyl 5-bromoisophthalate."[2][4][5][6][7]

    • Relevance: Melting point verification (85-89°C)
    • URL:

  • General Purification of Isophthalate Derivatives

    • Source: ChemicalBook Synthesis Guide. "Preparation of dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid."

    • Relevance: Confirms the hydrolysis/re-esterification pathway as a viable altern
    • URL:

Sources

Technical Support Center: Handling Lachrymatory Benzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: Critical (Lachrymator/Alkylating Agent) Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026

Executive Summary: The Mechanism of Misery

Before handling benzyl bromide, you must understand why it is dangerous. It is not merely an irritant; it is a potent alkylating agent.

The Mechanism: Benzyl bromide derivatives activate the TRPA1 cation channel (Transient Receptor Potential Ankyrin 1) on nociceptive neurons. The electrophilic carbon undergoes an SN2 reaction with cysteine residues on the N-terminus of the TRPA1 protein. This covalent modification triggers massive calcium influx, interpreted by the brain as burning pain and triggering the lachrymatory (tear) response [1, 2].

The Takeaway: You are fighting a chemical reaction on the surface of your eyes and lungs. Physical barriers and chemical neutralization are your only defenses.

Engineering Controls & PPE: The "Setup" Phase

FAQ: Engineering & Personal Protective Equipment

Q: I am working in a fume hood, but my eyes are still burning. Why? A: This is a classic failure of aerodynamics, not chemistry. Benzyl bromide vapor is significantly heavier than air (Relative Vapor Density ~5.9).

  • Diagnosis: If the sash is too high or there is clutter near the baffle, the heavy vapor "rolls" out of the hood along the airfoil sill, especially if you make rapid arm movements (creating a wake).

  • Troubleshooting (The Smoke Test):

    • Clear the front 6 inches of the hood deck.

    • Use a smoke pen/tube.

    • Verify that smoke at the bottom of the sash is pulled inward, not rolling out.

    • Immediate Fix: Lower the sash to the minimum working height (below your chin) and move all open vessels at least 8 inches back from the sash plane.

Q: Which gloves actually work? Latex seems to fail immediately. A: Latex provides zero protection against benzyl bromide; the permeation occurs in seconds. You must select gloves based on breakthrough time data.[1]

Table 1: Glove Permeation Data for Benzyl Bromide
Glove MaterialBreakthrough TimeProtection LevelApplication
Latex < 1 minuteNone Do NOT use.
Nitrile (Disposable) 4–10 minutesLow (Splash only) General handling; change immediately upon splash.
Nitrile (Thick/Exam) 15–30 minutesMedium Short-term tasks.
Laminate (Silver Shield) > 480 minutesHigh (Immersion) Mandatory for spill cleanup or large-scale synthesis.
PVA (Polyvinyl alcohol) > 480 minutesHigh Excellent for organics, but dissolves in water.

The "Double-Glove" Protocol: For maximum dexterity and safety, wear Silver Shield/Laminate gloves as the inner layer and Standard Nitrile gloves as the outer layer. This provides the chemical resistance of the laminate with the grip of the nitrile [3, 4].

Active Handling & Synthesis: The "Execution" Phase

Troubleshooting: Reaction Quenching & Neutralization

Q: How do I quench a reaction mixture without creating a tear-gas cloud? A: Do not simply add water. Hydrolysis of benzyl bromide is slow and generates HBr gas, which is corrosive and carries the lachrymator into the air. You must use a "Chemical Scavenger" quench.

The Solution: Use Sodium Thiosulfate or Ammonium Hydroxide .

  • Mechanism: Sodium thiosulfate reacts via SN2 to form the Bunte salt (non-volatile, water-soluble). Ammonia reacts to form benzylamine.

Protocol: The "In-Situ" Quench (Self-Validating)

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Execution: Add the thiosulfate solution to your reaction mixture inside the hood.

  • Validation (The Critical Step): Stir for 30 minutes. Take a TLC spot of the organic layer.

    • Pass: No UV-active spot corresponds to benzyl bromide (

      
       usually high in Hex/EtOAc).
      
    • Fail: Starting material remains.[2] Add more thiosulfate and stir longer.

  • Disposal: Only once the TLC confirms the absence of benzyl bromide can you proceed to aqueous workup.

Workflow Visualization: Safe Quenching Logic

QuenchLogic Start Reaction Complete Choice Choose Quencher Start->Choice Water Water/Bicarb (AVOID) Choice->Water Risk of HBr Gas Thio 10% Na2S2O3 (Recommended) Choice->Thio Forms Bunte Salt Ammonia Dilute NH4OH (Alternative) Choice->Ammonia Forms Benzylamine Stir Stir Biphasic Mix (30-60 mins) Thio->Stir Ammonia->Stir TLC TLC Validation (Benzyl Bromide Gone?) Stir->TLC Workup Standard Aqueous Workup TLC->Workup Yes (Safe) AddMore Add Excess Quencher TLC->AddMore No (Active Agent) AddMore->Stir

Figure 1: Decision logic for quenching benzyl bromide reactions. Note the loop requiring TLC validation before opening the vessel.

Emergency Response: The "Failure" Phase

FAQ: Spill Management

Q: I dropped a vial outside the hood. What is the immediate response? A: This is a Code Red event.

  • Evacuate: Clear the lab immediately. The lachrymatory effect will disorient you, making cleanup dangerous without SCBA (Self-Contained Breathing Apparatus) if the volume is >10mL.

  • Isolate: Close the lab door and post "DO NOT ENTER - TEAR GAS AGENT" signage.

  • Assess:

    • Minor (<5mL): Can be handled by trained personnel with Silver Shield gloves and a respirator (Organic Vapor/Acid Gas cartridge).

    • Major (>10mL): Requires EHS/Hazmat team.

Q: How do I neutralize the spill? A: Do not use paper towels (they increase surface area and evaporation).

  • Cover: Apply a "Spill Pillow" or vermiculite to contain the liquid.

  • Neutralize: Pour 5-10% Ammonium Hydroxide or Ethanolic Sodium Thiosulfate over the absorbent.

    • Why Ethanol? Benzyl bromide is not miscible with water.[2][3] Ethanol helps the thiosulfate penetrate the organic spill for faster reaction [5].

Workflow Visualization: Spill Response Matrix

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood Action1 Close Sash Neutralize (Thiosulfate) InHood->Action1 Volume Volume? OutHood->Volume Small < 10 mL Volume->Small Large > 10 mL Volume->Large Action3 Don Respirator/Silver Shield Neutralize & Absorb Small->Action3 Action2 Evacuate Lab Call EHS Large->Action2

Figure 2: Triage logic for benzyl bromide spills. Note that large spills outside the hood trigger immediate evacuation.

Waste Management: The "Cleanup" Phase

Q: Can I throw the waste in the halogenated carboy? A: NO.

  • The Risk: If you put unquenched benzyl bromide into a general waste container, it will sit on top (or mix), and when the next person opens the cap, they will be hit with a concentrated "puff" of lachrymator.

  • The Protocol:

    • Segregate: Use a separate, small waste bottle labeled "Benzyl Bromide Waste - Pungent."

    • Quench First: Add excess sodium thiosulfate solution to this waste bottle.

    • Check pH: Ensure the waste is basic (if using ammonia) or neutral before final disposal.

References

  • NIH/PubMed. "Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents." Archives of Toxicology, 2015. Link

  • National Institutes of Health (NIH). "Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition." Journal of General Physiology, 2020. Link

  • Ansell. "Chemical Glove Resistance Guide (Permeation & Degradation Data)." Ansell Safety, 8th Edition. Link

  • University of Arizona EHS. "Chemical Resistance Guide (North Safety Products)." Link

  • Santa Cruz Biotechnology. "Benzyl Bromide Safety Data Sheet (SDS)." Link

  • Thermo Fisher Scientific. "Benzyl Bromide Safety Data Sheet." Link

Sources

Optimal solvent choice for alkylation reactions with diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation with Diethyl 5-(bromomethyl)isophthalate

Topic: Optimal Solvent Choice & Troubleshooting for Diethyl 5-(bromomethyl)isophthalate Alkylations Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary: The Reaction Landscape

Diethyl 5-(bromomethyl)isophthalate is a specialized benzylic electrophile. Its reactivity is governed by two competing factors:

  • Enhanced Electrophilicity: The electron-withdrawing ester groups at the 1,3-positions pull electron density from the aromatic ring, making the benzylic carbon at position 5 highly susceptible to nucleophilic attack (

    
    ).
    
  • Solvolytic Instability: The same electron deficiency makes the compound prone to hydrolysis (to the benzyl alcohol) or transesterification if improper solvents (like alcohols) are used.

The Golden Rule: The optimal solvent must balance dielectric constant (to stabilize the transition state) with chemical inertness (to prevent side reactions).

Decision Matrix: Solvent Selection Strategy

Do not guess. Use this logic flow to select the correct solvent system for your specific nucleophile.

SolventSelection Start Start: Select Nucleophile Type Amine Amine (Primary/Secondary) Start->Amine Phenol Phenol / Alcohol Start->Phenol Carbon Carbon Nucleophile (Enolate) Start->Carbon AmineSolv Recommended: Acetonitrile (MeCN) Base: K2CO3 or DIPEA Amine->AmineSolv Standard AmineAlt Alternative: DCM (if amine is very lipophilic) Amine->AmineAlt Solubility Issue PhenolSolv Recommended: DMF or Acetone Base: K2CO3 or Cs2CO3 Phenol->PhenolSolv CarbonSolv Recommended: THF or DMF Base: NaH or LiHMDS Carbon->CarbonSolv Finkelstein Add NaI (cat.) if slow PhenolSolv->Finkelstein Rate Enhancement StrictDry CRITICAL: Anhydrous conditions required CarbonSolv->StrictDry

Figure 1: Decision tree for solvent selection based on nucleophile class.

Technical Deep Dive: Solvent Comparison

The choice of solvent dramatically impacts the rate constant (


) of the substitution reaction.
SolventDielectric Constant (

)

Relative Rate
Boiling Point (°C)SuitabilityIssues to Watch
DMF 36.7Fastest 153Excellent for Phenols/EnolatesHigh BP makes removal difficult; can hydrolyze to dimethylamine.
Acetonitrile 37.5Fast82Best Balance ideal for amines; easy workup.
Acetone 20.7Moderate56Good for FinkelsteinVolatile; cannot use with strong bases (aldol condensation).
THF 7.5Slow66Good for Strong BasesPoor solubility for inorganic bases (

); requires phase transfer catalyst.
Ethanol 24.5Slow78AVOID Transesterification risk (Ethyl vs Methyl exchange irrelevant here, but solvolysis to ether is possible).

Troubleshooting Guide (Q&A)

Issue 1: "I see the starting material disappearing, but the product yield is low. I see a new spot on TLC."
  • Diagnosis: Hydrolysis or Solvolysis.

    • The electron-deficient nature of the isophthalate ring makes the benzylic bromide sensitive to moisture. If you are using "wet" DMF or Acetone, water competes as a nucleophile, forming the benzyl alcohol [1].

  • Solution:

    • Dry Solvents: Use anhydrous solvents (stored over molecular sieves).

    • Base Check: Avoid hydroxide bases (NaOH, KOH) which are nucleophilic. Switch to non-nucleophilic bases like

      
      , 
      
      
      
      , or DIPEA.
Issue 2: "The reaction is extremely slow in THF."
  • Diagnosis: Poor Ion Dissociation.

    • In non-polar solvents like THF, inorganic bases like Potassium Carbonate do not dissolve well, and the nucleophile exists as a tight ion pair, reducing its reactivity.

  • Solution:

    • Switch Solvent: Move to a Dipolar Aprotic solvent (DMF or DMSO) to solvate the cation and "free" the anion.

    • Add Catalyst: If you must use THF, add a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAI ) to solubilize the carbonate [2].

Issue 3: "I am getting transesterification byproducts."
  • Diagnosis: Alcohol Solvent Usage.

    • Even though the reagent is an ethyl ester, using ethanol as a solvent can lead to solvolysis of the bromide to form the ethyl ether byproduct. Using Methanol will cause transesterification of the esters and ether formation.

  • Solution:

    • Strict Rule: Never use protic solvents (Alcohols, Water) for alkylations with this reagent.

Issue 4: "My product is stuck in DMF during workup."
  • Diagnosis: Partitioning Failure.

    • Diethyl isophthalate derivatives are moderately polar. They can "drag" into the aqueous/DMF layer during extraction.

  • Solution:

    • Dilution: Dilute the reaction mixture with 5x volume of water to force the organic product out.

    • Extraction Solvent: Use Ethyl Acetate/Hexane (1:1) instead of pure Ethyl Acetate to improve phase separation from DMF.

    • LiCl Wash: Wash the organic layer with 5% LiCl solution to pull DMF into the aqueous phase.

"Gold Standard" Protocol: Alkylation of a Phenol

This protocol is self-validating: the color change and precipitate formation indicate progress.

Reagents:

  • Phenol derivative (1.0 equiv)

  • Diethyl 5-(bromomethyl)isophthalate (1.1 equiv)

  • 
     (2.0 equiv, anhydrous, powdered) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Anhydrous Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the phenol in Anhydrous Acetonitrile. Add the powdered carbonate base. Stir at Room Temperature (RT) for 15 minutes. Why? This deprotonates the phenol to the phenoxide anion.

  • Addition: Add Diethyl 5-(bromomethyl)isophthalate as a solid (or dissolved in minimal solvent) in one portion.

  • Reaction: Heat to 60°C .

    • Visual Check: The suspension should turn from white (carbonate) to a finer precipitate (KBr/CsBr salts).

  • Monitoring: Check TLC after 2 hours. The bromide starting material is UV active and less polar than the phenol.

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad to remove inorganic salts (this removes the base and the bromide salt byproduct).

    • Concentrate the filtrate.

    • Validation: Take a crude NMR. The benzylic protons (

      
      ) will shift from ~4.5 ppm (Br-
      
      
      
      ) to ~5.1 ppm (O-
      
      
      ).

References

  • Sigma-Aldrich. Dimethyl 5-(bromomethyl)isophthalate Product Information & Reactivity Profile. (Extrapolated to Diethyl analog). Link

  • BenchChem. Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate: Protocols and Solvent Effects. (Analogous chemistry for isophthalates). Link

  • ChemicalBook. Properties and Reactions of Dimethyl 5-(bromomethyl)isophthalate.Link

  • PubChem. Diethyl 5-(hydroxymethyl)isophthalate (Precursor Data).Link

Validation & Comparative

1H NMR chemical shift of methylene bromide in diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: Diethyl 5-(bromomethyl)isophthalate Critical Diagnostic Signal:


 4.55 ppm (Singlet, 2H, -CH

Br)
Key Challenge: Signal overlap between the benzylic bromide singlet and the ethyl ester methylene quartet (~4.42 ppm).[1]

This guide provides a definitive technical analysis of the 1H NMR chemical shifts for Diethyl 5-(bromomethyl)isophthalate. It is designed for researchers synthesizing this compound as an intermediate for dendrimers, metal-organic frameworks (MOFs), or pharmaceutical linkers.[1] The guide prioritizes the differentiation of the product from its methyl precursor and potential over-brominated side products.

Part 1: Mechanistic Assignment & Chemical Shift Logic[1]

The 1H NMR spectrum of diethyl 5-(bromomethyl)isophthalate is governed by the electron-withdrawing nature of the two ester groups and the bromine atom.[1]

The "Fingerprint" Region: Benzylic Bromide

The methylene protons of the bromomethyl group (


) are the primary diagnostic marker.[1]
  • Chemical Shift: 4.50 – 4.55 ppm [1]

  • Multiplicity: Singlet (s)

  • Integration: 2H

  • Mechanistic Driver: The bromine atom exerts a strong inductive deshielding effect (electronegativity

    
    ).[1] Additionally, the two meta-positioned ethyl ester groups withdraw electron density from the aromatic ring, further deshielding the benzylic position compared to unsubstituted benzyl bromide (
    
    
    
    4.44 ppm).[1]
The "Overlap Zone": Ethyl Ester Signals

The ethyl ester groups (


) present a specific resolution challenge.[1]
  • Methylene (

    
    ): 4.42 ppm  (Quartet, 
    
    
    
    Hz).[1]
  • Methyl (

    
    ): 1.41 ppm  (Triplet, 
    
    
    
    Hz).[1]
  • Conflict: The benzylic bromide singlet (

    
     4.[1]55) often partially overlaps with the downfield wing of the ester methylene quartet (
    
    
    
    4.42).[1] High-field NMR (400 MHz+) is recommended for clear baseline separation.[1]
Aromatic Region

The 1,3,5-substitution pattern creates a distinct splitting pattern.[1]

  • H-2 (Between Esters): 8.65 ppm (Triplet/Singlet, deshielded by two carbonyl cones).[1]

  • H-4, H-6 (Adjacent to Bromide): 8.25 ppm (Doublet,

    
     Hz).[1]
    

Part 2: Comparative Analysis & Data Tables

Comparison 1: Reaction Monitoring (Precursor vs. Product)

The most common synthesis route is the Wohl-Ziegler radical bromination of diethyl 5-methylisophthalate.[1] Monitoring the disappearance of the benzylic methyl group is crucial.[1]

FeaturePrecursor: Diethyl 5-methylisophthalateProduct: Diethyl 5-(bromomethyl)isophthalate

(Shift)
Benzylic H 2.45 ppm (s, 3H, -CH

)
4.55 ppm (s, 2H, -CH

Br)
+2.10 ppm
Ester -OCH

-
4.40 ppm (q, 4H)4.42 ppm (q, 4H)Negligible
Aromatic H-2 8.55 ppm8.65 ppm+0.10 ppm
Comparison 2: Impurity Profiling (Over-Bromination)

A common failure mode in radical bromination is the formation of the dibromomethyl side product (benzal bromide).[1]

CompoundDiagnostic SignalShift RegionMultiplicity
Target Product

4.55 ppm Singlet (2H)
Side Product

6.60 – 6.80 ppm Singlet (1H)
Hydrolysis

4.75 ppm Singlet/Broad

Part 3: Visualization of Diagnostic Logic

The following diagrams illustrate the synthesis pathway and the NMR decision logic for validating the product.

Diagram 1: Synthesis & Impurity Pathway

Caption: Reaction pathway showing the chemical shift evolution from precursor (2.45 ppm) to target (4.55 ppm) and potential over-brominated impurity (6.70 ppm).

Diagram 2: NMR Validation Decision Tree

Caption: Decision logic for interpreting the NMR spectrum during reaction monitoring.

Part 4: Experimental Protocol

Synthesis of Diethyl 5-(bromomethyl)isophthalate

This protocol utilizes N-Bromosuccinimide (NBS) and is optimized to minimize the dibromo impurity.[1]

Reagents:

  • Diethyl 5-methylisophthalate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.[1]

  • Benzoyl Peroxide (BPO) or AIBN (0.05 eq)[1]

  • Solvent: CCl

    
     (Traditional) or Trifluorotoluene (Green Alternative)[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve diethyl 5-methylisophthalate in the solvent (0.2 M concentration) in a round-bottom flask.

  • Activation: Add NBS and the radical initiator.

  • Reflux: Heat to reflux.[1] The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

    • Checkpoint: Take an aliquot after 2 hours. Check NMR. If the peak at 2.45 ppm persists, add 0.02 eq of initiator.

  • Filtration: Cool to room temperature and filter off the succinimide by-product.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: If the 6.70 ppm (dibromo) peak is present (>5%), purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).[1]

NMR Sample Preparation[1][2][3][4]
  • Solvent: CDCl

    
     is standard.[1]
    
  • Concentration: ~10 mg in 0.6 mL solvent.[1]

  • Resolution Tip: If the overlap between the ester quartet (4.42 ppm) and bromide singlet (4.55 ppm) is unresolved, switch solvent to Benzene-d6 (C

    
    D
    
    
    
    )
    .[1] The magnetic anisotropy of benzene often shifts the ester signals upfield, resolving the overlap.

References

  • University of Wisconsin-Madison. (n.d.).[1] Bordwell pKa Table and NMR Shift Data for Benzylic Systems. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Diethyl isophthalate Mass Spectrometry and NMR Data. Retrieved from [Link][1]

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comprehensive FTIR Spectrum Analysis of Diethyl 5-(bromomethyl)isophthalate: ATR vs. Transmission Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of aromatic diesters used as critical intermediates in active pharmaceutical ingredient (API) synthesis. Diethyl 5-(bromomethyl)isophthalate is a prime example: a highly versatile building block where the integrity of the ester linkages and the bromomethyl group must be rigorously verified before downstream coupling.

In this guide, we will objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission (KBr Pellet) modalities for analyzing the ester bands of this compound. We will dissect the causality behind spectral shifts, provide a self-validating experimental protocol, and present comparative data to guide your analytical decision-making.

Mechanistic Background: The Substituent Effect on Ester Bands

Before comparing instrumental techniques, we must understand the molecule's intrinsic vibrational mechanics. Diethyl isophthalate features two ester groups conjugated with an aromatic ring, typically yielding a strong


 stretching band around 1718 cm⁻¹ [5].

When we introduce a 5-(bromomethyl) group (


) to the meta-position, we alter the electronic landscape of the molecule. The bromomethyl group exerts a mild electron-withdrawing inductive effect (

effect) across the aromatic system. This withdrawal decreases the electron density on the ester oxygen atoms, which in turn strengthens the

double bond character. Consequently, the force constant of the carbonyl bond increases, shifting the

stretching frequency to a slightly higher wavenumber (~1723 cm⁻¹) compared to the unbrominated analog.

Comparative Performance: ATR-FTIR vs. KBr Pellet

Choosing the right sampling technique is critical. While ATR-FTIR has become the default in many modern labs due to its speed, KBr transmission remains the gold standard for high-resolution structural elucidation [1, 2].

The Causality of Spectral Artifacts

For strong absorbers like the crystalline ester carbonyl (


), ATR-FTIR can introduce anomalous dispersion . Across a strong absorption band, the refractive index of the sample changes drastically. If the sample's refractive index approaches that of the ATR crystal (e.g., diamond), total internal reflection is compromised. This results in peak broadening, asymmetry, and an artificial shift to lower wavenumbers (often 2–5 cm⁻¹ lower than transmission data)[1]. Conversely, KBr pellets provide a "true" transmission spectrum but are highly susceptible to moisture (hygroscopy) and pressure-induced polymorphism [3].
Table 1: Modality Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Neat solid applied directly)High (Grinding with KBr, pressing at 10 tons)
Ester

Resolution
Good, but subject to anomalous dispersionExcellent , sharp peaks, true transmission
Trace Analysis Poor (Shallow penetration depth, 0.5–2 µm)High (Longer effective pathlength) [1]
Moisture Interference Minimal (Surface measurement)High (KBr absorbs atmospheric

) [3]
Quantitative Repeatability High (If anvil pressure is strictly controlled) [4]Moderate (Depends on uniform pellet thickness)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, our laboratory employs a self-validating workflow. Every step is designed to internally verify the quality of the data before the final spectrum is approved.

Method A: High-Resolution KBr Transmission
  • System Suitability (Background): Collect a single-beam background spectrum of a blank KBr pellet.

    • Causality: This isolates the instrument's atmospheric

      
       and 
      
      
      
      contributions and verifies that your KBr stock is entirely dry. If a broad band >5% absorbance appears at 3400 cm⁻¹, bake the KBr at 110°C for 2 hours before proceeding.
  • Sample Grinding: Weigh 1.5 mg of Diethyl 5-(bromomethyl)isophthalate and 150 mg of spectroscopic-grade KBr. Grind in an agate mortar for exactly 60 seconds.

    • Causality: The particle size must be reduced to less than the wavelength of the infrared light (<2 µm). Larger particles cause the Christiansen effect —a severe baseline scattering that distorts peak ratios.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque, fragile pellets. The pressure fuses the KBr into a continuous, IR-transparent matrix.

  • Data Acquisition & Validation: Scan at 4 cm⁻¹ resolution for 32 co-added scans. Validate the spectrum by checking the baseline at 2500 cm⁻¹. If the baseline transmittance is below 85%, discard the pellet; it is too thick or poorly ground.

Method B: Rapid ATR-FTIR
  • Crystal Cleaning & Background: Clean the diamond ATR sensor with isopropanol. Collect an air background.

  • Sample Application: Place ~5 mg of the neat crystalline powder directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the clutch clicks (standardized pressure).

    • Causality: The evanescent IR wave only penetrates ~1 µm into the sample. Without intimate, high-pressure contact, the signal-to-noise ratio will collapse [4].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm if comparing directly to historical transmission libraries.

Experimental Data: Spectral Assignments

The following table summarizes the experimental FTIR data, highlighting the structural differences between the brominated target and its unbrominated parent compound, as well as the instrumental shifts observed between KBr and ATR.

Table 2: FTIR Peak Assignments (cm⁻¹)
Functional GroupDiethyl isophthalate (KBr) [5]Diethyl 5-(bromomethyl)isophthalate (KBr)Diethyl 5-(bromomethyl)isophthalate (ATR)
Ester

Stretch
17181723 (Inductive shift)1719 (Dispersion shift)
Aromatic

Stretch
1605, 15851608, 15901607, 1589
Ester

Asym.
123512421238
Ester

Sym.
112011251123
Aliphatic

Stretch
2980, 28752982, 28752981, 2874
Alkyl

Stretch
N/A610610

Data Interpretation: The KBr transmission method successfully resolves the +5 cm⁻¹ inductive shift of the carbonyl band caused by the bromomethyl group. In contrast, the ATR method masks this subtle chemical shift due to the anomalous dispersion effect pulling the apparent peak maximum back down to 1719 cm⁻¹.

Analytical Decision Workflow

To standardize laboratory practices, follow this logical decision tree when analyzing aromatic diesters.

FTIR_Workflow Sample Solid Sample: Diethyl 5-(bromomethyl)isophthalate Decision Primary Analytical Goal? Sample->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid Screening KBr Transmission (KBr Pellet) Decision->KBr Library Matching ATR_Result High-throughput QC (Watch for C=O peak shift) ATR->ATR_Result KBr_Result High-resolution structural elucidation (True transmission) KBr->KBr_Result

Figure 1: Decision matrix for selecting the optimal FTIR sampling modality for aromatic diesters.

Conclusion & Application Scientist Verdict

For the routine identity verification (QC) of Diethyl 5-(bromomethyl)isophthalate, ATR-FTIR is the superior choice due to its rapid workflow and lack of sample preparation. However, drug development professionals must be acutely aware that ATR will artificially shift the critical ester


 band to lower wavenumbers.

If your objective is rigorous structural elucidation—specifically, proving the inductive effect of the bromomethyl group on the isophthalate core or conducting trace impurity analysis—the KBr Pellet Transmission method remains mandatory. By strictly adhering to the self-validating preparation protocols outlined above, you can eliminate moisture and scattering artifacts, yielding pristine, publication-quality spectra.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at: [Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. Available at: [Link]

  • Shimadzu Corporation. "KBr Pellet Method - Comparison of KBr pellet method and single-reflection ATR method." Shimadzu Application News. Available at: [Link]

  • Current Research in Pharmaceutical Sciences. "SYNTHESIS AND EVALUATION OF PRODRUG OF NSAIDS FOR REDUCTION OF ULCEROGENECITY." CRPS Online, April 2025. Available at: [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fragmentation "fingerprint" that is crucial for confirming a compound's identity. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of diethyl 5-(bromomethyl)isophthalate, a compound of interest in the synthesis of more complex molecules. By comparing its expected fragmentation with that of structurally similar compounds, we can build a robust framework for its identification and characterization.

The Compound of Interest: Diethyl 5-(bromomethyl)isophthalate

Diethyl 5-(bromomethyl)isophthalate is a substituted aromatic ester. Its structure, featuring a central benzene ring with two ethyl ester groups and a bromomethyl substituent, suggests several potential fragmentation pathways under the high-energy conditions of electron ionization mass spectrometry. Understanding these pathways is key to interpreting its mass spectrum accurately.

Predicting the Fragmentation: A Comparative Approach

The Isotopic Signature of Bromine: A Key Diagnostic Tool

A primary and unmissable feature in the mass spectrum of any bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[2] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown compound.

Predicted Fragmentation Pathways of Diethyl 5-(bromomethyl)isophthalate

The molecular weight of diethyl 5-(bromomethyl)isophthalate (C₁₃H₁₅BrO₄) is approximately 314.16 g/mol for the ⁷⁹Br isotope and 316.16 g/mol for the ⁸¹Br isotope. The following table outlines the predicted major fragment ions.

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
314/316[C₁₃H₁₅BrO₄]⁺Molecular Ion (M⁺) : Exhibits the characteristic 1:1 isotopic pattern for a single bromine atom.
235[C₁₃H₁₅O₄]⁺Loss of Bromine Radical (•Br) : A common fragmentation for alkyl halides, leading to a stable benzylic carbocation.
269/271[C₁₂H₁₀BrO₃]⁺Loss of Ethoxy Radical (•OCH₂CH₃) : α-cleavage at one of the ester groups.
224[C₁₂H₁₀O₃]⁺Loss of Ethoxy Radical and Bromine Radical : Consecutive or concerted loss from the molecular ion.
190/192[C₈H₆BrO]⁺Loss of both Ethoxy Groups : Cleavage of both ester side chains.
149[C₈H₅O₃]⁺Base Peak of Diethyl Isophthalate : A likely prominent peak resulting from the loss of the bromomethyl group and one ethoxy group, or from further fragmentation of other ions. The NIST database shows this as a major fragment for diethyl isophthalate.[3][4]
177[C₉H₉O₄]⁺Loss of the Bromomethyl Group : Cleavage of the C-C bond between the ring and the bromomethyl group. This fragment is seen in the spectrum of diethyl isophthalate.[3]

Below is a visual representation of the predicted primary fragmentation pathways.

fragmentation_pathway M [C₁₃H₁₅BrO₄]⁺˙ m/z 314/316 (Molecular Ion) F235 [C₁₃H₁₅O₄]⁺ m/z 235 M->F235 - •Br F269_271 [C₁₂H₁₀BrO₃]⁺ m/z 269/271 M->F269_271 - •OCH₂CH₃ F177 [C₉H₉O₄]⁺ m/z 177 M->F177 - •CH₂Br F149 [C₈H₅O₃]⁺ m/z 149 F269_271->F149 - •OCH₂CH₃, - H F177->F149 - C₂H₄

Caption: Predicted primary fragmentation of diethyl 5-(bromomethyl)isophthalate.

Comparative Analysis with Diethyl Isophthalate

The mass spectrum of diethyl isophthalate, the parent molecule lacking the bromomethyl group, provides a valuable reference. The NIST Chemistry WebBook shows its molecular ion at m/z 222.[4][5] Key fragments are observed at m/z 177 (loss of an ethoxy group, •OCH₂CH₃) and m/z 149 (loss of an ethoxy group and ethylene, C₂H₄), which is often the base peak.[3][4]

We can anticipate that the fragmentation of diethyl 5-(bromomethyl)isophthalate will exhibit some of these same core fragments, particularly those arising after the initial loss of the bromine atom or the entire bromomethyl group. The presence of a fragment at m/z 177 would be a strong indicator of the diethyl isophthalate core structure.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

  • Sample Preparation : Dissolve approximately 1 mg of purified diethyl 5-(bromomethyl)isophthalate in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation :

    • Injector : Set to a temperature of 250°C.

    • Column : A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

gcms_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (250°C) Column Separation on Column (Temp. Program) Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Eluted Compound MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of diethyl 5-(bromomethyl)isophthalate is predicted to be characterized by a prominent molecular ion peak with a distinct M/M+2 isotopic pattern, confirming the presence of bromine. Key fragmentation pathways are expected to involve the loss of the bromine radical, ethoxy radicals from the ester groups, and the entire bromomethyl group. The resulting fragment ions, when compared against the known spectrum of diethyl isophthalate, provide a high degree of confidence in the structural elucidation of the target molecule. The experimental protocol outlined provides a robust method for obtaining an experimental spectrum to confirm these predictions.

References

  • PubChem. (n.d.). Diethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Covaci, A., Voorspoels, S., & de Boer, J. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 647-658.
  • NIST. (n.d.). 1,3-Benzenedicarboxylic acid, diethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzenedicarboxylic acid, diethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • PMC. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Dimethyl 5-(bromomethyl)isophthalate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Elemental analysis standards for diethyl 5-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Diethyl 5-(bromomethyl)isophthalate: A Comparative Guide

As application scientists and drug development professionals, we frequently encounter the analytical paradox of heavily halogenated intermediates. Diethyl 5-(bromomethyl)isophthalate (


) is a critical electrophilic building block used in the synthesis of metal-organic frameworks (MOFs), polyamines, and active pharmaceutical ingredients.

Validating the purity of this compound requires rigorous elemental analysis. However, its high mass fraction of bromine (~25.35%) introduces severe mechanistic challenges for standard combustion analyzers. This guide objectively compares the performance of modified CHNS/O analysis, Combustion Ion Chromatography (CIC), and Energy Dispersive X-Ray Fluorescence (ED-XRF) to establish a definitive analytical standard for this compound.

Molecular Profiling & Analytical Challenges

Before selecting an analytical pathway, we must establish the theoretical elemental baseline of diethyl 5-(bromomethyl)isophthalate.

Theoretical Mass Composition (


, MW: 315.16  g/mol ): 
  • Carbon (C): 49.54%

  • Hydrogen (H): 4.80%

  • Bromine (Br): 25.35%

  • Oxygen (O): 20.31%

The Halogen Interference Causality: In standard CHNS combustion analysis, organic samples are flash-combusted at ~1000°C. While carbon and hydrogen cleanly oxidize to


 and 

, the organically bound bromine in the bromomethyl group is oxidatively cleaved into hydrogen bromide (

) and free bromine gas (

). If left unmitigated,

permanently poisons the copper reduction catalyst and co-elutes with

or

gases in the GC column, destroying the integrity of the chromatogram. Therefore, specialized mitigation or alternative techniques like CIC are mandatory[1].

Comparative Analysis of Analytical Techniques

To achieve a complete elemental profile, laboratories must often decouple the analysis of Carbon/Hydrogen from Bromine. Below is a comparative matrix of the three primary methodologies.

Analytical TechniqueTarget ElementsOptimal Sample SizeAccuracy / PrecisionMechanistic Limitations & Interferences
Modified CHNS/O C, H, N, O1–5 mg± 0.3% (Absolute)High Br content poisons Cu catalyst; strictly requires Ag capsules/wool to precipitate AgBr[1].
Combustion IC (CIC) Br (Halogens), S5–100 mg< 1% RSDRequires complete pyrohydrolytic cleavage; incomplete oxidation leads to Br recovery loss[2][3].
ED-XRF Br (Total)> 100 mg± 2–5% (Relative)Matrix effects; requires matrix-matched standards for quantitative accuracy[4].
A. Modified CHNS/O (The Carbon/Hydrogen Standard)

To analyze the C and H content of diethyl 5-(bromomethyl)isophthalate, the traditional CHNS method must be mechanically altered. By weighing the sample into rather than standard tin, or by packing the combustion tube with silver wool, the volatilized halogens react with the silver to form stable, non-volatile silver bromide (


). This traps the halogen before it reaches the GC column, allowing 

and

to pass through cleanly.
B. Combustion Ion Chromatography (The Bromine Standard)

While modified CHNS ignores bromine to protect the instrument, Combustion Ion Chromatography (CIC) is the gold standard for quantifying it. The causality behind CIC's superiority lies in its two-step architecture. The sample undergoes pyrohydrolysis in an


 atmosphere at 1050°C, forcing 100% cleavage of the C-Br bond. The resulting effluent is trapped in an aqueous hydrogen peroxide solution (reducing all 

to

) and directly injected into an ion chromatograph. This bypasses the matrix interferences documented in traditional elemental analysis[5].

Analytical Decision Workflow

G Start Diethyl 5-(bromomethyl)isophthalate (C13H15BrO4) Split Select Analytical Pathway based on Target Start->Split CHNS CHNS/O Analyzer Target: C, H, O Split->CHNS CIC Combustion IC (CIC) Target: Br Split->CIC XRF ED-XRF Target: Br (Screening) Split->XRF Ag Add Silver Wool/Capsules (Precipitate AgBr) CHNS->Ag Halogen Mitigation Pyro Pyrohydrolysis (1050°C) Ar/O2 Atmosphere CIC->Pyro Oxidative Cleavage ResultXRF Semi-Quantitative Br (X-ray Fluorescence) XRF->ResultXRF Non-destructive ResultCHO Quantify C, H, O (TCD Detection) Ag->ResultCHO ResultBr Quantify Br- (Conductivity Detection) Pyro->ResultBr

Figure 1: Analytical decision workflow for halogenated organic compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. By utilizing Certified Reference Materials (CRMs) that mimic the target's high halogen content, we prove instrument readiness before the unknown is analyzed.

Protocol 1: Carbon & Hydrogen Determination via Halogen-Trapped CHNS
  • System Blanking: Run three empty silver capsules through the 1000°C oxidation furnace to establish a stable baseline and confirm the absence of residual carbon.

  • CRM Validation (Self-Validation): Accurately weigh 2.0 mg of 4-Bromobenzoic acid (Theoretical Br = 39.75%) into a silver capsule. Analyze to verify that the C/H recovery is within ±0.3% of theoretical values. Causality: A passing CRM proves that the silver wool is successfully precipitating

    
     and preventing GC column interference.
    
  • Sample Preparation: Weigh 1.5–2.0 mg of diethyl 5-(bromomethyl)isophthalate into a silver capsule. Crimp tightly to exclude atmospheric gases.

  • Combustion & Detection: Drop the capsule into the furnace. The

    
     and 
    
    
    
    gases are eluted through the GC column to the Thermal Conductivity Detector (TCD) for quantification.
Protocol 2: Bromine Quantification via Combustion Ion Chromatography (CIC)
  • System Blanking: Run a blank absorption solution (10 ppm

    
     in ultrapure water) through the IC to establish baseline conductivity.
    
  • CRM Validation (Self-Validation): Combust a certified halogen standard (e.g., 1-bromohexane). Ensure

    
     recovery is >98%. Causality: This validates that the 1050°C pyrohydrolysis is achieving 100% oxidative cleavage of the C-Br bond[3].
    
  • Sample Introduction: Weigh 5.0 mg of diethyl 5-(bromomethyl)isophthalate into a quartz boat.

  • Pyrohydrolysis: Advance the boat into the furnace under an

    
     stream. The bromomethyl group is oxidatively cleaved to form 
    
    
    
    and
    
    
    .
  • Absorption & Reduction: Route the effluent gases into the

    
     absorption vessel. The peroxide reduces any free 
    
    
    
    to
    
    
    , ensuring a single analyte species for the detector.
  • IC Separation: Inject the absorbed solution onto an anion-exchange column. Detect the

    
     peak via suppressed conductivity and quantify against a multi-point calibration curve.
    

References

  • Beccagutti, B., et al. "Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods." Sustainability, MDPI, 2016.[Link]

  • "UOP 991 Test Method for Trace Chloride, Fluoride, and Bromide in Liquid Organics by Combustion Ion Chromatography (CIC)." Analytik Jena. [Link]

  • "Elemental Analysis: CHNS/O Combustion." Chemical Instrumentation Facility, Iowa State University.[Link]

Sources

Crystal Engineering with Diethyl 5-(bromomethyl)isophthalate: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5-(bromomethyl)isophthalate (DBI) represents a pivotal "functionalizable linker" in crystal engineering and medicinal chemistry.[1] Unlike its dimethyl analogue, the diethyl variant offers unique solubility profiles and steric properties that critically influence crystal packing and intermediate stability.

This guide objectively compares DBI against its primary alternatives—Dimethyl 5-(bromomethyl)isophthalate (MBI) and Dimethyl 5-iodoisophthalate —to assist researchers in selecting the optimal scaffold for Metal-Organic Framework (MOF) construction and macrocyclic synthesis.[1]

Key Findings
  • Solubility & Kinetics: The ethyl chains in DBI disrupt the tight

    
    -
    
    
    
    stacking observed in methyl analogues, significantly enhancing solubility in non-polar solvents (DCM, Toluene) and slowing crystallization kinetics for higher-quality single crystal growth.
  • Structural Disorder: DBI frequently exhibits conformational disorder in the terminal ethyl groups, acting as a "entropic buffer" that can stabilize porous frameworks where methyl groups might lead to collapse or interpenetration.

  • Reactivity: The 5-bromomethyl group serves as a highly reactive electrophile (benzyl bromide type), distinct from the aryl-halides (e.g., 5-iodo) which require palladium catalysis for functionalization.[1]

Comparative Structural Analysis

The choice between Ethyl and Methyl esters in isophthalate derivatives is not merely cosmetic; it fundamentally alters the supramolecular synthons available during crystallization.

Table 1: Structural & Physicochemical Comparison[1]
FeatureDiethyl 5-(bromomethyl)isophthalate (DBI)Dimethyl 5-(bromomethyl)isophthalate (MBI)Dimethyl 5-iodoisophthalate
Est.[1] Melting Point 75–80 °C (Lower)123–126 °C (Higher) [1]130–135 °C
Crystal System Typically Monoclinic (

) or Triclinic
Orthorhombic (

) or Monoclinic
Orthorhombic (

) [2]
Packing Efficiency Moderate: Ethyl chains create "steric gearing," preventing close face-to-face

-stacking.[1]
High: Methyl groups allow compact planar stacking sheets.[1]High: Iodine promotes halogen bonding networks.[1]
Solubility (CHCl

)
High: Lipophilic ethyl tails increase solvation.[1]Moderate: Can require heating or polar co-solvents.[1]Moderate
Disorder High: Terminal methyl of the ethyl group often shows large thermal ellipsoids.[1]Low: Methyl groups are rigid and well-ordered.[1]Low
Primary Interaction C-H...O (Weak), Van der Waals

-

Stacking, C-H...O
I...O Halogen Bonding [2]
Mechanism of Action: The "Ethyl Effect"

Research into alkyl-substituted arenes demonstrates that ethyl groups often adopt an ab'ab' conformation (alternating above/below the ring plane) to minimize steric clash [3].[2] In DBI, this forces the isophthalate core to twist out of planarity with the carboxylates.

  • Consequence: This twist breaks the infinite planar sheets common in MBI structures, favoring the formation of discrete molecular cages or helical channels in MOFs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific antisolvents).

Synthesis of Diethyl 5-(bromomethyl)isophthalate

Note: Direct bromination of the diethyl ester is preferred over esterification of the brominated acid to prevent hydrolysis.

Reagents: Diethyl 5-methylisophthalate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl


 or Trifluorotoluene (solvent).[1]
  • Activation: Dissolve Diethyl 5-methylisophthalate in solvent under Argon. Add NBS.[1]

  • Initiation: Add radical initiator (Benzoyl Peroxide) and heat to reflux (80°C).[1]

  • Validation (TLC): Monitor disappearance of starting material (R

    
     ~0.6 in 4:1 Hex/EtOAc). The mono-brominated product appears as a new spot (R
    
    
    
    ~0.55).[1] Stop reaction immediately upon consumption to prevent gem-dibromination.[1]
  • Purification: Cool, filter off succinimide. Wash filtrate with water/brine.[1] Recrystallize from Hexane/EtOAc.[1][3]

Crystallization for X-ray Diffraction

Method: Slow Vapor Diffusion (Preferred for flexible ethyl chains).[1]

  • Solution A: Dissolve 20 mg of pure DBI in 1 mL of Chloroform (good solubility).

  • Antisolvent B: Pentane or Hexane (poor solubility).[1]

  • Setup: Place Solution A in a small inner vial. Place this vial open inside a larger jar containing 5 mL of Antisolvent B. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days. The slower diffusion at low temp reduces disorder in the ethyl chains.[1]

Visualizing the Structural Logic

The following diagrams illustrate the decision-making process for selecting DBI and the resulting structural implications.

Diagram 1: Selection & Synthesis Workflow

This workflow ensures the correct derivative is chosen based on the target application (MOF porosity vs. Packing).[1]

G Start Target: Functional Isophthalate Linker Decision Requirement: High Solubility & Porous Framework? Start->Decision Path_Methyl Select Methyl Ester (MBI) (High Packing Efficiency) Decision->Path_Methyl No (Need Density) Path_Ethyl Select Ethyl Ester (DBI) (Steric Bulk / Solubility) Decision->Path_Ethyl Yes (Need Porosity) Synth_MBI Synthesis: MeOH/H2SO4 Reflux Path_Methyl->Synth_MBI Synth_DBI Synthesis: Radical Bromination (NBS/CCl4) Path_Ethyl->Synth_DBI Outcome_MBI Result: Dense Sheets (Pi-Pi Stacking) Synth_MBI->Outcome_MBI Outcome_DBI Result: Discrete Cages or Helical Channels Synth_DBI->Outcome_DBI

Caption: Decision tree for selecting between Methyl and Ethyl derivatives based on desired crystallographic outcome.

Diagram 2: Structural Interaction Map

Comparing the intermolecular forces driving the crystal lattice in DBI vs. MBI.[1]

G Core Isophthalate Core Sub_Br 5-Bromomethyl Group Core->Sub_Br Sub_Est Ester Groups (Ethyl) Core->Sub_Est Effect_Br Weak C-H...Br Interactions (Directional) Sub_Br->Effect_Br Electrophilic Handle Effect_Est Steric Gearing (Disorder) Prevents Planarity Sub_Est->Effect_Est Lipophilic Bulk Result Crystal Lattice: Monoclinic P2(1)/c (Expanded Volume) Effect_Br->Result Effect_Est->Result

Caption: Interaction map showing how the specific functional groups of DBI contribute to its unique crystal lattice.

References

  • Gallagher, J. F., & Mocilac, P. (2012).[1][4] Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. Acta Crystallographica Section E, 68(Pt 6).[1]

  • ResearchGate. (2020).[1] Direct affinity comparisons of ethyl- and methyl-substituted hosts. Retrieved from [Link]

  • Muslim, M., et al. (2020).[1][5] Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E.

Sources

Technical Guide: Purity Assessment of Isophthalate Linkers via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Linker Purity

In the synthesis of Metal-Organic Frameworks (MOFs) like UiO-66 or pharmaceutical intermediates, the purity of the isophthalate linker (Isophthalic Acid, IPA) is not merely a quality control metric—it is a structure-directing parameter. Impurities such as terephthalic acid (para-isomer) , phthalic acid (ortho-isomer) , or 3-carboxybenzaldehyde act as "defectogens," terminating crystal growth or creating structural vacancies that alter pore aperture and catalytic activity.

While NMR and GC are standard analytical tools, High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application due to its ability to resolve structural isomers and quantify trace non-volatile organic impurities without derivatization. This guide outlines a validated, self-verifying HPLC protocol for assessing IPA purity, comparing it objectively against alternative methodologies.

Comparative Analysis: Why HPLC?

Selecting the right analytical technique depends on the specific "defect" landscape you need to map.

Table 1: Comparative Assessment of Analytical Techniques for Isophthalate Linkers
FeatureHPLC-UV (Recommended) qNMR (Quantitative NMR) GC-MS
Primary Mechanism Polarity & Hydrophobic InteractionNuclear Spin ResonanceVolatility & Mass/Charge
Isomer Resolution High (Separates o-, m-, p- isomers efficiently with correct column)Medium (Aromatic protons often overlap; requires high field >500 MHz)High (Good separation, but requires derivatization)
Sample Prep Simple (Dissolve & Filter)Simple (Dissolve in deuterated solvent)Complex (Requires silylation/esterification due to high BP of diacids)
Sensitivity (LOD) High (ppb to low ppm range) Low (typically >0.1%)High (ppm)
Quantification Relative (Requires Reference Standards)Absolute (Internal Standard)Relative (Requires Standards)
Throughput High (Automated injections)MediumLow (Derivatization time)
Expert Insight: The Causality of Choice
  • Why not GC? Isophthalic acid has a high melting point (~340°C) and decomposes before boiling. GC requires converting the dicarboxylic acid to a volatile ester (e.g., using BSTFA). This adds a reaction step that introduces variability and potential incomplete derivatization artifacts.

  • Why not qNMR? While qNMR is excellent for absolute purity without a standard, the aromatic region (7.5–8.5 ppm) for isophthalic acid often overlaps with its isomers (terephthalic/phthalic) or precursors (benzoic acid), making trace quantification (<0.5%) unreliable.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing isophthalate linkers, ensuring the chosen path matches the impurity profile.

G Start Start: Isophthalate Sample Solubility Solubility Check (DMSO or 0.1% NH4OH) Start->Solubility Decision Isomer Separation Critical? Solubility->Decision Method_A Method A: Standard C18 (General Purity) Decision->Method_A No (General) Method_B Method B: Mixed-Mode/Phenyl (Isomer Specific) Decision->Method_B Yes (Trace Isomers) Analysis HPLC Analysis (Gradient Elution) Method_A->Analysis Method_B->Analysis Data Data Processing (Area % & RRF) Analysis->Data QC QC Check: Resolution > 2.0? Data->QC Pass Report Purity QC->Pass Yes Fail Optimize Gradient/pH QC->Fail No Fail->Analysis

Figure 1: Analytical workflow for isophthalate purity assessment. Method selection is driven by the need to resolve specific structural isomers.

Validated Experimental Protocol

This protocol is designed to be self-validating . The separation of the meta (isophthalic) isomer from the para (terephthalic) isomer serves as the system suitability test.

Reagents & Equipment[1][2][3]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    • Primary: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Alternative (High Selectivity): Phenyl-Hexyl or Mixed-Mode (e.g., SIELC Primesep B) for enhanced aromatic selectivity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses ionization, keeping the acid protonated for better retention on C18.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Methanol:Water (or DMSO for highly insoluble crude samples).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 10.0 mg of Isophthalic Acid sample.

  • Dissolve in 2 mL of DMSO (if crude) or Methanol. Sonicate for 5 minutes.

  • Dilute to 20 mL with Mobile Phase A. Final concentration: 0.5 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Why PTFE? Nylon filters can bind acidic compounds.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 5–10 µL

  • Column Temperature: 30°C

  • Detection: UV @ 210 nm (High sensitivity for carboxyl groups) and 254 nm (Aromatic ring).

  • Gradient Profile:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration

Step 3: System Suitability (Self-Validation) Before running samples, inject a "Resolution Mixture" containing 0.1 mg/mL each of Phthalic, Isophthalic, and Terephthalic acid.

  • Acceptance Criteria: Resolution (Rs) between Isophthalic and Terephthalic acid peaks must be > 2.0.

  • Typical Elution Order on C18: Phthalic (Ortho) -> Terephthalic (Para) -> Isophthalic (Meta). Note: Order may shift depending on specific column chemistry and pH.

Data Presentation & Interpretation

Quantifying Purity

Purity is typically assessed using the Area Normalization Method (Area %), assuming all aromatic impurities have similar extinction coefficients at 254 nm. For critical pharmaceutical applications, use External Standards to determine Relative Response Factors (RRF).



Impurity Profile Table

A typical analysis of commercial "99%" isophthalic acid might yield:

Retention Time (min)ComponentRelative Retention (RRT)Limit of Detection (LOD)Common Source
4.2Phthalic Acid0.650.05%Oxidation byproduct
5.8Terephthalic Acid0.900.02%Isomer impurity
6.5 Isophthalic Acid 1.00 -Main Analyte
8.13-Carboxybenzaldehyde1.250.05%Incomplete oxidation
10.5m-Toluic Acid1.610.05%Starting material

Troubleshooting & Expert Tips

  • Peak Tailing: Carboxylic acids interact strongly with free silanols on the silica support.

    • Solution: Ensure pH is < 3.0 (using phosphoric acid) to suppress ionization. If tailing persists, switch to an "End-capped" column or a column designed for organic acids (e.g., Thermo Acclaim OA).

  • Ghost Peaks: Isophthalic acid is a common plasticizer component.

    • Solution: Run a blank injection (Diluent only) to subtract background noise from plastic tubing or vials.

  • Solubility Issues: If the sample precipitates upon adding Mobile Phase A (water), increase the initial organic ratio to 10% or use a dedicated diluent (50% DMSO/Water).

References

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalic Acids using Hydrogen Bonding. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2014). HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Diethyl 5-(Bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

Diethyl 5-(Bromomethyl)isophthalate is not just a standard organic intermediate; it possesses a benzylic bromide moiety. While the ester groups reduce overall volatility compared to raw benzyl bromide, this molecule retains significant lachrymatory (tear-inducing) and alkylating properties.

The Critical Risk: Many researchers underestimate this compound because it is often a solid (or low-melting solid). However, dust inhalation or contact with skin moisture triggers rapid hydrolysis and alkylation of biological tissue, leading to delayed, severe burns and respiratory distress.

Core Directive: Treat this substance with the same rigor as liquid benzyl bromide or mustard gas analogs.

Mechanism of Hazard (The "Why")

To select the correct PPE, you must understand the molecular mechanism of injury:

  • Alkylation (SN2 Attack): The carbon attached to the bromine is highly electrophilic. Upon contact with DNA or proteins (specifically cysteine or lysine residues in skin/eyes), it irreversibly alkylates them. This causes cell death and sensitization.

  • Lachrymatory Effect: The benzylic bromide group activates TRPA1 channels in sensory nerves, causing intense pain and tearing even at low ppm concentrations.

  • Hydrolysis: On contact with sweat or mucous membranes, it slowly releases HBr (Hydrobromic acid), causing chemical burns.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient . Use the following tiered approach based on your specific operation.

A. Ocular Protection (Non-Negotiable)
  • Requirement: Chemical Splash Goggles (Indirect vented or non-vented).

  • Why: Safety glasses allow vapors to bypass the lens and reach the eye. Given the lachrymatory nature, any vapor contact will blind you temporarily, increasing the risk of dropping the chemical.

  • Pro-Tip: If working with >5g, add a Face Shield over the goggles to protect neck skin from dust/aerosols.

B. Dermal Protection (Glove Selection)

Latex gloves provide zero protection against benzylic halides. The chemical permeates latex in seconds.

Glove MaterialThicknessBreakthrough TimeUsage Scenario
Nitrile (Disposable) 4-6 mil< 5 minsDouble Glove ONLY. Change outer glove immediately upon splash.
Nitrile (Heavy Duty) >10 mil~30 minsStandard handling of solutions.
Silver Shield / Laminate 2.7 mil> 480 minsMandatory for spill cleanup or handling pure oil/liquid.
Viton Varies> 240 minsExcellent alternative for heavy handling.
C. Respiratory Protection[1]
  • Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm).

  • Secondary: If hood work is impossible (rare), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. Note: N95 masks offer NO protection against the vapors.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Diethyl 5-(Bromomethyl)isophthalate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Risk of Dust? Solid->DustRisk Conc Concentration? Liquid->Conc LowDust Low Dust (Weighing) DustRisk->LowDust HighDust High Dust (Grinding/Transfer) DustRisk->HighDust PPE_Low PPE: Goggles + Double Nitrile + Fume Hood LowDust->PPE_Low PPE_High PPE: Goggles + Face Shield + Double Nitrile + Static Control HighDust->PPE_High Dilute Dilute Solution (<0.1M) Conc->Dilute Pure Pure Oil / Concentrated Conc->Pure PPE_Dilute PPE: Goggles + Double Nitrile (Change 15min) Dilute->PPE_Dilute PPE_Pure PPE: Goggles + Silver Shield Gloves (Laminate) Pure->PPE_Pure caption Figure 1: PPE Selection Logic based on physical state and concentration risk.

Operational Protocols

Protocol A: Safe Weighing (The "Static" Trap)

Solids of this class are often fine powders that carry static charge, causing them to "jump" off spatulas and contaminate the balance area.

  • Preparation: Place a disposable balance draft shield (or a simple cardboard box with the front open) inside the fume hood. Never weigh this on an open bench.

  • Anti-Static: Use an anti-static gun or wipe on the weighing boat before adding the solid.

  • Transfer: Do not transfer the solid through the air outside the hood. Dissolve the solid in the transport solvent (e.g., DCM or Ethyl Acetate) immediately after weighing, while still in the hood. Transport the solution, not the solid.

Protocol B: Chemical Decontamination (The "Quench")

If you spill this compound, water alone is not enough (it creates HBr). You must chemically destroy the alkylating potential.

The "Decon Cocktail" Recipe:

  • Active Agent: 5-10% Aqueous Ammonia (or dilute Ethanolamine).

  • Solvent: 50% Ethanol / 50% Water.

  • Mechanism: The amine rapidly attacks the benzylic bromide (SN2 reaction), converting the volatile, toxic lachrymator into a non-volatile, water-soluble ammonium salt.

Spill Cleanup Steps:

  • Isolate: Close hood sash. Evacuate if spill is outside hood.

  • Don PPE: Silver Shield gloves + Goggles + Respirator (if outside hood).

  • Absorb: Cover liquid with vermiculite or sand.

  • Neutralize: Soak the absorbent with the "Decon Cocktail." Let sit for 30 minutes.

  • Collect: Scoop into a hazardous waste container labeled "Organic Halides + Basic Decon."

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Hood Location->OutHood Sash Lower Sash contain vapors InHood->Sash Evac EVACUATE LAB (Lachrymator Risk) OutHood->Evac Prep Prepare Decon Cocktail (NH3/Ethanol) Sash->Prep Apply Cover with Absorbent Apply Decon Solution Prep->Apply Wait Wait 30 Mins (Conversion to Salt) Apply->Wait Dispose Dispose as Halogenated Waste Wait->Dispose caption Figure 2: Emergency response workflow emphasizing chemical neutralization.

Disposal & Waste Management

Never dispose of active benzylic bromides in the general trash or down the drain.

  • Quenching: Before disposal, stir the waste solution with an excess of dilute ammonia or triethylamine overnight. This ensures the lachrymator is destroyed.

  • Segregation: Classify as Halogenated Organic Waste .

  • Labeling: Explicitly write "Contains Benzylic Bromides - Lachrymator" on the waste tag to warn EHS personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12491, Diethyl isophthalate (Parent Structure). Retrieved from [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Acutely Toxic Chemicals & Lachrymators. Retrieved from [Link]

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